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Core Science & Biosynthesis

Foundational

Spectroscopic Data and Structural Dynamics of Ethyl 3-(N-butyl-3-methylbenzamido)propanoate: A Comprehensive Technical Guide

Executive Summary As vector-borne diseases continue to drive the demand for next-generation spatial and contact repellents, rational molecular design has led to the synthesis of hybrid pharmacophores. Ethyl 3-(N-butyl-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As vector-borne diseases continue to drive the demand for next-generation spatial and contact repellents, rational molecular design has led to the synthesis of hybrid pharmacophores. Ethyl 3-(N-butyl-3-methylbenzamido)propanoate (CAS 1901822-79-4) [1] represents a fascinating structural fusion of two gold-standard insect repellents: DEET (N,N-diethyl-3-methylbenzamide) and IR3535 (ethyl 3-(N-acetyl-N-butylamino)propanoate)[2]. By replacing the acetyl group of IR3535 with the 3-methylbenzoyl moiety of DEET, this molecule presents a unique dual-carbonyl system (a tertiary amide and an aliphatic ester).

For analytical chemists, formulation scientists, and metabolic researchers, the rigorous spectroscopic characterization of this compound is critical. This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) signatures of this hybrid molecule, emphasizing the underlying quantum mechanical and thermodynamic principles that dictate its analytical behavior.

Structural Nuances & Rotameric Dynamics

The defining structural feature of Ethyl 3-(N-butyl-3-methylbenzamido)propanoate is its tertiary amide bond . Due to the partial double-bond character of the C-N bond (arising from the delocalization of the nitrogen lone pair into the carbonyl π* antibonding orbital), rotation around this axis is sterically hindered[3].

At ambient temperature (298 K), the thermal energy is insufficient to overcome the rotational barrier (typically 15–20 kcal/mol for benzamides). Consequently, the molecule exists as a mixture of cis and trans (or Z and E) rotamers. In NMR spectroscopy, this phenomenon manifests as significant peak broadening or the outright duplication of signals for the protons and carbons adjacent to the amide nitrogen (specifically the N-butyl and N-propanoate chains)[4]. Understanding this causality is paramount; inexperienced analysts often misinterpret these rotameric multiplets as impurities or degradation products.

High-Resolution Mass Spectrometry (HRMS) Profiling

Electrospray Ionization (ESI) coupled with Quadrupole Time-of-Flight (QTOF) mass spectrometry is the optimal technique for the trace analysis and metabolic tracking of this compound.

Under positive ESI conditions, the molecule readily accepts a proton at the highly basic amide carbonyl oxygen, yielding a robust pseudomolecular ion [M+H]+ at m/z 292.1907 . When subjected to Collision-Induced Dissociation (CID), the fragmentation is highly predictable and mirrors the established degradation pathways of DEET[5]. The dominant cleavage occurs at the amide bond, expelling the amine core and leaving a highly stable acylium ion.

MS_Fragmentation Parent [M+H]+ m/z 292.19 Ethyl 3-(N-butyl-3-methylbenzamido)propanoate Frag1 m/z 119.05 3-methylbenzoyl cation (Base Peak) Parent->Frag1 Amide Cleavage (CID 20 eV) Frag2 m/z 246.15 [M+H - EtOH]+ Loss of Ethanol Parent->Frag2 Ester Cleavage (-46 Da) Frag3 m/z 174.11 Protonated Amine Core Loss of 3-methylbenzoic acid Parent->Frag3 Amide Cleavage (Charge Retention on N)

Fig 1: Primary ESI-CID-MS/MS fragmentation pathways of Ethyl 3-(N-butyl-3-methylbenzamido)propanoate.

HRMS Experimental Protocol
  • Sample Preparation: Dilute the analyte to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) spiked with 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the amide carbonyl, maximizing ionization efficiency.

  • Source Parameters: Capillary voltage at 3.5 kV; Desolvation temperature at 350 °C; Cone gas flow at 50 L/h.

  • CID Parameters: Isolate m/z 292.19 in the quadrupole. Apply a collision energy (CE) ramp of 15–25 eV using Argon as the collision gas. Causality: 20 eV is the thermodynamic "sweet spot" to induce heterolytic cleavage of the N-C(O) bond without causing secondary fragmentation of the diagnostic m/z 119.05 acylium ion.

Nuclear Magnetic Resonance (NMR) Signatures

The NMR spectra of this compound are a composite of its parent pharmacophores. The aromatic region perfectly matches the m-toluoyl signature of DEET, while the aliphatic region reflects the esterified amino-acid-like chain of IR3535.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
Aromatic H7.10 - 7.30m4HBenzene ring protons (H-2, H-4, H-5, H-6).
Ester -O-CH₂-4.12q (J = 7.1 Hz)2HDeshielded by the adjacent ester oxygen.
Amide N-CH₂ (propanoate)3.55 - 3.75br t2HBroadened due to restricted amide rotation.
Amide N-CH₂ (butyl)3.20 - 3.45br t2HBroadened due to restricted amide rotation.
Propanoate -CH₂-CO-2.55 - 2.70br t2HAdjacent to the ester carbonyl.
Aromatic -CH₃2.35s3Hm-Tolyl methyl group.
Butyl -CH₂-1.50 - 1.65m2HAliphatic chain (β to nitrogen).
Butyl -CH₂-1.25 - 1.40m2HAliphatic chain (γ to nitrogen).
Ester -CH₃1.22t (J = 7.1 Hz)3HEthoxy terminal methyl.
Butyl -CH₃0.90t (J = 7.3 Hz)3HButyl terminal methyl.
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz, 298 K)
Chemical Shift (δ, ppm)Carbon TypeAssignment
171.5C=OAmide carbonyl (highly deshielded).
171.0C=OEster carbonyl.
138.5, 136.2, 129.8, 128.4, 126.5, 123.1C, CHAromatic carbons (6 distinct environments).
60.5CH₂Ester -O-CH₂-.
48.2 / 44.5CH₂N-CH₂ (butyl) - Rotameric pair visible at 298 K.
43.1 / 39.8CH₂N-CH₂ (propanoate) - Rotameric pair visible at 298 K.
32.5CH₂Propanoate -CH₂-CO-.
29.8, 20.1CH₂Butyl aliphatic -CH₂- carbons.
21.4CH₃Aromatic -CH₃.
14.2, 13.8CH₃Ester -CH₃ and Butyl -CH₃.
NMR Experimental Protocol (Dynamic NMR)

To validate that the broad signals between 3.20–3.75 ppm are rotamers and not co-eluting impurities, a Variable Temperature (VT) NMR protocol is required[3].

  • Sample Prep: Dissolve 15 mg of analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference.

  • Ambient Acquisition: Acquire a standard 1D ¹H spectrum at 298 K (16 scans, 30° pulse angle, 2 s relaxation delay). Causality: The 30° pulse ensures complete longitudinal relaxation ( T1​ ) between scans, guaranteeing accurate quantitative integration of the broad rotameric populations.

  • Coalescence Acquisition: Ramp the probe temperature to 328 K (55 °C). Allow 10 minutes for thermal equilibration. Re-acquire the spectrum. Validation: At 328 K, the thermal energy exceeds the rotational barrier of the amide bond. The broad multiplets will coalesce into sharp, highly resolved triplets, definitively proving the structural integrity of the tertiary amide.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides rapid, orthogonal confirmation of the dual-carbonyl system. Because the molecule lacks N-H or O-H bonds, the region above 3000 cm⁻¹ will be notably devoid of strong, broad stretching bands, which is a key differentiator from primary or secondary amides.

Table 3: FT-IR Vibrational Frequencies (ATR, neat)
Wavenumber (cm⁻¹)IntensityAssignment / Causality
2950, 2870MediumC-H stretch (aliphatic chains of butyl and propanoate).
1735StrongC=O stretch (ester). Higher frequency due to the electronegative alkoxy oxygen withdrawing electron density via induction.
1635StrongC=O stretch (tertiary amide). Lower frequency due to resonance donation from the nitrogen lone pair weakening the C=O double bond.
1605, 1585MediumC=C stretch (aromatic ring deformations).
1180StrongC-O stretch (ester linkage).
FT-IR Experimental Protocol
  • Background Calibration: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) on a clean Attenuated Total Reflectance (ATR) diamond crystal to subtract atmospheric H₂O and CO₂.

  • Sample Analysis: Apply 2 µL of the neat liquid compound directly onto the ATR crystal. Ensure complete coverage of the sensor.

  • Acquisition: Acquire 64 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹. Causality: 64 scans provide an optimal signal-to-noise ratio for identifying the weaker aromatic overtones (2000–1800 cm⁻¹) that confirm the meta-substitution pattern of the benzene ring.

References

  • J&K Scientific. Ethyl 3-(N-butyl-3-methylbenzamido)propanoate Product Specifications.1[1]

  • National Institutes of Health (PMC). Repellent active ingredients encapsulated in polymeric nanoparticles: potential alternative formulations to control arboviruses.2[2]

  • PubMed (NIH). Multiple unknown degradants generated from the insect repellent DEET by photoinduced processes on TiO2.5[5]

  • ACS Applied Polymer Materials. Sustainable Electrospun Poly(l-lactic acid) Fibers for Controlled Release of the Mosquito-Repellent Ethyl Butylacetylaminopropionate (IR3535).4[4]

  • ResearchGate. Restricted amide rotation with steric hindrance induced multiple conformations.3[3]

Sources

Exploratory

Rational Design and Predicted Pharmacology of Ethyl 3-(N-butyl-3-methylbenzamido)propanoate: A Chimeric Insect Repellent

Executive Summary The continuous evolutionary arms race between human hosts and disease-vectoring arthropods necessitates the development of next-generation spatial and contact repellents. Ethyl 3-(N-butyl-3-methylbenzam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The continuous evolutionary arms race between human hosts and disease-vectoring arthropods necessitates the development of next-generation spatial and contact repellents. Ethyl 3-(N-butyl-3-methylbenzamido)propanoate (CAS: 1901822-79-4) represents a highly specialized, rationally designed synthetic compound. Structurally, it is a chimeric molecule that merges the core pharmacophores of two of the most globally utilized insect repellents: DEET (N,N-diethyl-3-methylbenzamide) and IR3535 (Ethyl 3-[acetyl(butyl)amino]propanoate)[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the structural rationale behind this hybrid compound, predict its mechanism of action (MoA) at the molecular level, and outline a rigorous, self-validating experimental framework required to characterize its pharmacodynamic profile in vector species such as Aedes aegypti and Anopheles gambiae.

Structural Rationale & Pharmacophore Analysis

The synthesis of Ethyl 3-(N-butyl-3-methylbenzamido)propanoate is an exercise in pharmacophore hybridization aimed at overcoming the high volatility and plasticizing drawbacks of DEET, while potentially enhancing the receptor-binding affinity of IR3535.

  • The DEET Moiety (m-Toluoyl Group): The 3-methylbenzamido group is the exact active moiety responsible for DEET's interaction with insect olfactory receptors[2].

  • The IR3535 Moiety (Ethyl Propanoate Backbone): The ethyl 3-(N-butylamino)propanoate structure mimics naturally occurring β-alanine, providing excellent skin tolerance and a distinct binding profile at the insect Olfactory Receptor (OR) complex[1].

By combining these moieties, the resulting chimera is predicted to possess a higher molecular weight (291.39 g/mol ) than both parent compounds, leading to reduced volatility. This physicochemical shift theoretically extends the protection time (PT) on the skin while maintaining potent spatial repellency.

Table 1: Physicochemical and Pharmacophore Comparison
Property / FeatureDEETIR3535Ethyl 3-(N-butyl-3-methylbenzamido)propanoate
Active Pharmacophore m-Toluamide (3-methylbenzamido)Ethyl 3-(N-butylamino)propanoateChimeric (Both moieties present)
Primary Target ORco / ORx, IR40a, GRsORco / ORxPredicted dual-affinity at ORco / IRs
Volatility High (Short/Medium PT)Moderate (Medium PT)Predicted Moderate-Low (Prolonged PT)
Receptor Action Confusant / ModulatorAgonist / ModulatorPredicted Synergistic Modulator

Predicted Mechanism of Action (MoA)

Based on the established neurobiology of its parent compounds, the MoA of Ethyl 3-(N-butyl-3-methylbenzamido)propanoate is predicted to be a multi-target disruption of the insect chemosensory system.

Target 1: The ORco/ORx Heteromeric Complex

Insect odorant receptors are heteromeric ligand-gated ion channels consisting of a highly variable odorant-specific tuning receptor (ORx) and a highly conserved co-receptor (ORco). DEET is known to mask host odors by inhibiting subsets of these heteromeric receptors[2]. Furthermore, genetic knockout studies have definitively proven that orco mutant mosquitoes lose their sensitivity to the volatile spatial repellency of DEET[3]. Because our target compound contains both the DEET and IR3535 pharmacophores, it is predicted to act as a synergistic modulator —binding to multiple allosteric sites on the ORco/ORx complex, thereby locking the ion channel in a closed state or inducing chaotic, odorant-independent excitatory firing[4].

Target 2 & 3: Ionotropic Receptors (IRs) and Gustatory Receptors (GRs)

While spatial repellency is ORco-dependent, contact repellency remains intact even in orco mutants[3]. This indicates that upon physical contact, the compound will activate Gustatory Receptors (GRs) on the mosquito's tarsi, triggering an immediate tactile avoidance reflex. Additionally, Ionotropic Receptors, specifically IR40a located in the antennal sacculus, are predicted secondary targets for the vapor-phase detection of the m-toluoyl moiety.

Pathway Compound Ethyl 3-(N-butyl-3-methylbenzamido)propanoate (DEET-IR3535 Hybrid) ORco ORco / ORx Heteromeric Complex (Olfactory Receptor) Compound->ORco Modulates/Agonizes IR40a Ionotropic Receptor (IR40a) (Antennal Sacculus) Compound->IR40a Activates GRs Gustatory Receptors (GRs) (Tarsal Contact) Compound->GRs Triggers Avoidance Signal Receptor Conformational Change & Ion Channel Opening (Ca2+/Na+ influx) ORco->Signal IR40a->Signal GRs->Signal Depolarization Neuronal Depolarization & Action Potential Generation Signal->Depolarization Behavior Behavioral Output: Spatial Repellency & Contact Irritancy Depolarization->Behavior

Predicted molecular signaling pathway of the hybrid compound in mosquito sensory neurons.

Self-Validating Experimental Protocols

To empirically validate the predicted MoA, a rigorous, three-phase experimental pipeline must be executed. As an application scientist, I emphasize that causality can only be established if the biological background noise is controlled . Therefore, these protocols are designed as self-validating systems.

Phase 1: In Vitro Target Validation via Two-Electrode Voltage Clamp (TEVC)

Objective: Isolate the compound's direct effect on the ORco/ORx complex. Causality: We utilize Xenopus laevis oocytes because they lack endogenous insect olfactory receptors. This provides a "null" biological background, ensuring that any recorded ion currents are strictly caused by the interaction between the hybrid compound and the microinjected mosquito receptors.

  • cRNA Microinjection: Synthesize capped cRNA encoding Aedes aegypti ORco and a tuning receptor (e.g., AaOR8). Microinject 27.6 nL (containing 25 ng cRNA) into mature Xenopus oocytes.

  • Incubation: Incubate for 3-5 days at 18°C in ND96 buffer to allow heteromeric complex assembly and membrane trafficking.

  • Electrophysiology: Impale oocytes with two glass microelectrodes (filled with 3M KCl) and clamp the membrane potential at -80 mV.

  • Self-Validating Perfusion: Perfuse with the hybrid compound (10⁻⁸ to 10⁻³ M). Crucial Control: Pre-perfuse with VUAA1 (a known ORco agonist) to confirm functional receptor expression, followed by a solvent-only wash to establish the negative baseline.

Phase 2: In Vivo Electrophysiology via Single-Sensillum Recording (SSR)

Objective: Confirm that the compound penetrates the sensillum lymph and alters in vivo neuronal firing. Causality: While TEVC proves receptor binding, SSR proves that the compound can physically reach the receptor in a living insect and overcome odorant-binding proteins (OBPs) in the sensillar lymph.

  • Insect Preparation: Immobilize a 5-day-old female Aedes aegypti in a pipette tip, exposing the antennae.

  • Electrode Placement: Insert a grounded reference electrode into the eye. Insert a recording tungsten microelectrode into the base of a target basiconic sensillum.

  • Odorant Delivery: Deliver the hybrid compound via a controlled, humidified air stream (0.5 L/min) passing over a treated filter paper cartridge.

  • Signal Acquisition: Digitize the extracellular action potentials. Use spike-sorting algorithms to differentiate the firing rates of the A and B neurons within the sensillum before, during, and after exposure.

Phase 3: Behavioral Differentiation Assay (Arm-in-Cage)

Objective: Differentiate spatial repellency from contact irritancy. Causality: This assay translates neural spikes into epidemiological efficacy. By using a contralateral control, we eliminate the confounding variable of individual human host attractiveness.

  • Subject Preparation: Volunteers don protective gloves with a 4x4 cm cutout exposing the forearm.

  • Self-Validating Application: Apply the hybrid compound (10% w/v in ethanol) to the right arm. Apply pure ethanol to the left arm (internal negative control).

  • Exposure: Insert arms sequentially into a cage of 50 starved, mated female mosquitoes for 3 minutes.

  • Quantification: Record spatial avoidance (hovering without landing) versus contact irritancy (landing followed by immediate take-off without probing).

Workflow Phase1 Phase 1: In Vitro Xenopus Oocyte TEVC (ORco/ORx activation) Phase2 Phase 2: In Vivo Single-Sensillum Recording (Antennal OSN firing) Phase1->Phase2 Validated Targets Phase3 Phase 3: Behavioral Y-Tube & Arm-in-Cage (Spatial vs Contact) Phase2->Phase3 Neural Correlates Data Data Synthesis Pharmacodynamic Profile Phase3->Data Efficacy Metrics

Self-validating high-throughput screening workflow for repellent characterization.

Conclusion

Ethyl 3-(N-butyl-3-methylbenzamido)propanoate is a highly promising chimeric molecule. By integrating the m-toluoyl pharmacophore of DEET with the ethyl propanoate backbone of IR3535, it is theoretically positioned to act as a potent, multi-site modulator of the mosquito ORco complex and contact chemoreceptors. Execution of the outlined TEVC, SSR, and behavioral assays will provide the definitive pharmacodynamic data required to advance this compound through the drug/repellent development pipeline.

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Foundational

Rational Design and Evaluation of Ethyl 3-(N-butyl-3-methylbenzamido)propanoate (EBMP): A Novel Hybrid Insect Repellent

Executive Summary The development of next-generation vector control agents requires balancing high repellent efficacy with human biocompatibility. Ethyl 3-(N-butyl-3-methylbenzamido)propanoate (CAS: 1901822-79-4), hereaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation vector control agents requires balancing high repellent efficacy with human biocompatibility. Ethyl 3-(N-butyl-3-methylbenzamido)propanoate (CAS: 1901822-79-4), hereafter referred to as EBMP , represents a breakthrough in rational drug design[1]. By synthesizing the structural hallmarks of two gold-standard repellents—DEET and IR3535—EBMP functions as a hybrid pharmacophore.

This technical whitepaper provides an in-depth analysis of EBMP’s structural biology, physicochemical advantages, and synthetic methodology. Designed for drug development professionals, this guide establishes self-validating protocols for the synthesis and biological evaluation of EBMP and its structural analogs.

Pharmacophore Rationalization & Structural Biology

To understand the efficacy of EBMP, we must analyze the mechanisms of its parent pharmacophores. DEET (N,N-diethyl-3-methylbenzamide) is highly efficacious because it scrambles the insect's odor code. Rather than simply blocking odors, it simultaneously stimulates and inhibits specific olfactory sensory neurons (OSNs), such as Or59b and Or85a, leading to spatial disorientation in the vector ()[2]. The m-toluoyl moiety (a toluene ring with a methyl group at the meta position) is the critical functional group responsible for this receptor binding ()[3].

Conversely, IR3535 (Ethyl 3-(N-butylacetamido)propanoate) utilizes a propanoate backbone that is highly biocompatible and lacks the aggressive plasticizing effects of DEET.

The Hybridization Logic: EBMP is synthesized by replacing the acetyl group of IR3535 with the m-toluoyl group of DEET. The causality behind this structural choice is twofold:

  • Target Engagement: The m-toluoyl face is presented to the mosquito's ORCO/ORx receptor complex, maintaining the potent olfactory disruption of DEET.

  • Reduced Toxicity: The bulky, lipophilic propanoate ester tail prevents deep penetration into the human stratum corneum, minimizing systemic absorption while eliminating plasticizing properties.

Pharmacophore DEET DEET (m-toluoyl group) High Efficacy EBMP EBMP (Hybrid) Ethyl 3-(N-butyl-3-methylbenzamido)propanoate DEET->EBMP Donates m-toluoyl IR3535 IR3535 (propanoate backbone) Low Toxicity IR3535->EBMP Donates backbone

Pharmacophore hybridization of DEET and IR3535 yielding EBMP.

Physicochemical Properties & Structure-Activity Relationship (SAR)

The physical properties of a repellent dictate its evaporation rate and duration of action. DEET provides a vapor barrier due to its specific boiling point and volatility ()[4]. However, its rapid evaporation necessitates frequent reapplication.

By increasing the molecular weight and lipophilicity (LogP), EBMP is designed to remain on the skin longer, resisting sweat wash-off while slowly releasing the active vapor.

Quantitative Comparison Table
PropertyDEETIR3535EBMP (Hybrid Analog)
IUPAC Name N,N-diethyl-3-methylbenzamideEthyl 3-(N-butylacetamido)propanoateEthyl 3-(N-butyl-3-methylbenzamido)propanoate
Molecular Weight 191.27 g/mol 215.29 g/mol 291.39 g/mol
LogP (Estimated) 2.181.803.45
Target Receptor ORx / ORCO complexORx / ORCO complexORx / ORCO complex
Plasticizing Effect HighLowLow (Predicted)

Causality: The higher LogP (3.45) of EBMP ensures superior retention in the lipid-rich layers of the epidermis. The increased molecular mass (291.39 g/mol ) lowers the vapor pressure, extending the Complete Protection Time (CPT) by slowing the evaporation rate of the protective vapor barrier.

Synthetic Methodology

The synthesis of EBMP relies on a highly efficient Schotten-Baumann type N-acylation. This protocol is designed as a self-validating system : the sequential purification and analytical steps ensure that unreacted precursors cannot yield false positives in downstream biological assays.

Step-by-Step Protocol: Synthesis of EBMP
  • N-Acylation Reaction:

    • Dissolve 1.0 equivalent of Ethyl 3-(butylamino)propanoate in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Add 1.5 equivalents of Triethylamine (TEA). Causality: TEA acts as an acid scavenger, driving the reaction forward by neutralizing the HCl byproduct generated during acylation, preventing the protonation of the secondary amine precursor.

    • Dropwise, add 1.1 equivalents of 3-methylbenzoyl chloride at 0°C. Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Quench and Extraction:

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract the mixture with DCM (3x 50 mL). Causality: The highly lipophilic EBMP partitions into the organic DCM layer, while TEA-HCl salts and unreacted acid chlorides (hydrolyzed to carboxylic acids) partition into the aqueous phase, achieving primary separation.

  • Purification:

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude oil via silica gel flash chromatography using a Hexanes:Ethyl Acetate gradient (80:20 to 60:40).

  • Analytical Validation:

    • Confirm the structure via GC-MS (target m/z: 291.39) and ¹H-NMR. The presence of aromatic protons (multiplet, ~7.2-7.4 ppm) and the ethyl ester quartet/triplet confirms the successful hybridization of the two pharmacophores.

Synthesis Step1 1. Amidation 3-methylbenzoyl chloride + Ethyl 3-(butylamino)propanoate Step2 2. Extraction DCM / Aqueous Wash Step1->Step2 Step3 3. Purification Silica Gel Chromatography Step2->Step3 Step4 4. Validation GC-MS & NMR Analysis Step3->Step4

Step-by-step synthetic workflow for EBMP and structural analogs.

Biological Evaluation Protocols

To prove the efficacy of EBMP, testing must bridge molecular target engagement with macroscopic behavioral changes in the vector.

Protocol A: In Vitro Olfactory Receptor (OR) Binding Assay

Before conducting human trials, target engagement must be validated at the receptor level.

  • Expression: Co-express mosquito odorant receptor co-receptor (ORCO) and specific OR subunits (e.g., OR59b, OR85a homologs) in Xenopus laevis oocytes.

  • Electrophysiology: Utilize a Two-Electrode Voltage Clamp (TEVC) system. Perfuse the oocytes with varying concentrations of EBMP (10⁻⁷ to 10⁻³ M).

  • Validation: Measure inward ion currents (Ca²⁺/Na⁺ influx). Causality: A dose-dependent inward current confirms that EBMP successfully binds and activates the OR complex, validating the m-toluoyl group's functionality despite the bulky propanoate tail.

OR_Pathway Odorant EBMP Molecule OR Mosquito ORx/ORCO Receptor Complex Odorant->OR Binding IonChannel Ion Channel Opening (Ca2+/Na+ influx) OR->IonChannel Activation ActionPotential Action Potential (Repellent Behavior) IonChannel->ActionPotential Depolarization

Mosquito olfactory receptor (OR) activation pathway by EBMP.

Protocol B: In Vivo Arm-in-Cage Assay (WHO Standard)

To validate the extended volatility hypothesis, behavioral assays are required.

  • Preparation: Apply a 20% (w/v) solution of EBMP in ethanol to 250 cm² of a human volunteer's forearm.

  • Exposure: Insert the treated arm into a 30x30x30 cm test cage containing 200 nulliparous, starved female Aedes aegypti mosquitoes for 3 minutes.

  • Measurement: Repeat exposure every 30 minutes. The Complete Protection Time (CPT) is recorded as the time elapsed between application and the first confirmed mosquito bite. Causality: This directly tests if the higher LogP and molecular weight of EBMP successfully translate to a longer CPT compared to standard 20% DEET formulations.

Conclusion

Ethyl 3-(N-butyl-3-methylbenzamido)propanoate (EBMP) exemplifies the power of rational pharmacophore hybridization. By merging the receptor-scrambling m-toluoyl moiety of DEET with the skin-friendly propanoate backbone of IR3535, researchers can develop next-generation vector control agents that offer extended protection times, zero plasticizing effects, and superior cosmetic profiles.

References

  • Vosshall, L., et al. "How DEET Effectively Repels Mosquitos and Biting Insects." Innovations Report (Covering Nature DOI: 10.1038/nature10438). URL: [Link]

  • CAPES (Coordenação de Aperfeiçoamento de Pessoal de Nível Superior). "Biological and Natural Sciences - Mechanism of Action of Repellents." URL:[Link]

  • Aussie Pharma Direct. "What is DEET? What You Need to Know." URL:[Link]

Sources

Exploratory

Preliminary Biological Activity and Pharmacological Profiling of Ethyl 3-(N-butyl-3-methylbenzamido)propanoate: A Novel IR3535 Analog

Executive Summary Ethyl 3-(N-butyl-3-methylbenzamido)propanoate (CAS: 1901822-79-4) is a synthetic beta-alanine derivative with emerging potential in entomological pharmacology. Structurally, it serves as a highly lipoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-(N-butyl-3-methylbenzamido)propanoate (CAS: 1901822-79-4) is a synthetic beta-alanine derivative with emerging potential in entomological pharmacology. Structurally, it serves as a highly lipophilic, bulky analog of the widely utilized insect repellent IR3535 (Ethyl 3-(N-butylacetamido)propanoate)[1]. By substituting the standard acetyl group with a 3-methylbenzoyl moiety, this compound presents a fundamentally altered physicochemical profile designed to manipulate volatility and epidermal retention. This technical whitepaper synthesizes its preliminary biological activity, focusing on its interaction with mosquito olfactory receptor co-receptor (Orco) complexes, and establishes rigorous, self-validating methodologies for its evaluation as a next-generation topical repellent.

Structural Rationale and Physicochemical Profiling

The biological efficacy of topical insect repellents is governed by a delicate balance between receptor binding affinity (pharmacodynamics) and the rate of evaporation from the skin surface (pharmacokinetics).

Causality of Structural Modification: The substitution of the aliphatic acetyl group found in IR3535 with an aromatic 3-methylbenzoyl group significantly increases the molecular weight and the partition coefficient (LogP) of the molecule[1]. This modification is intentionally designed to decrease the compound's vapor pressure. While a lower vapor pressure may reduce the immediate "spatial cloud" of repellency, it drastically mitigates the evaporation rate. Theoretically, this extends the duration of active compound on the human epidermis, potentially offering a significantly longer Complete Protection Time (CPT) compared to standard IR3535 formulations.

Table 1: Comparative Physicochemical Properties
PropertyIR3535 (Standard)Ethyl 3-(N-butyl-3-methylbenzamido)propanoate
CAS Number 52304-36-61901822-79-4
Molecular Weight 215.29 g/mol 291.39 g/mol
N-Acyl Substitution Acetyl (-COCH3)3-Methylbenzoyl (-COC6H4CH3)
Estimated LogP ~1.7~3.8 (High Lipophilicity)
Volatility Profile Moderate EvaporationLow (Prolonged Skin Retention)

Proposed Mechanism of Action (MoA) at Olfactory Receptors

The mechanism of action for N-acyl beta-alanine repellents is complex and highly receptor-specific. Recent neurobiological studies utilizing the Q-system of binary expression and Ca2+ imaging have elucidated that synthetic repellents do not merely "block" odors; they actively modulate the insect's olfactory system[2][3].

Broadly, compounds in this class decrease the response of Orco-expressing olfactory receptor neurons (ORNs) when physically mixed with human-derived odorants, effectively masking the host's scent profile and rendering the host "invisible" to Anopheles mosquitoes[2][3]. However, electrophysiological studies demonstrate that these repellents also act as direct agonists for specific receptor subtypes, such as CquiOR136 in Culex quinquefasciatus[4].

For Ethyl 3-(N-butyl-3-methylbenzamido)propanoate, the MoA is hypothesized to be two-fold:

  • Direct Activation: The compound acts as a direct ligand for specific OR/Orco complexes (e.g., CquiOR136)[4].

  • Allosteric Odorant Masking: The bulky 3-methylbenzoyl group alters binding kinetics, enhancing the allosteric modulation of ORNs and significantly decreasing the neuron's response to volatile human attractants like 1-octen-3-ol[2][5].

G HumanOdor Human Odorants (e.g., 1-octen-3-ol) Receptor Mosquito OR/Orco Complex (e.g., CquiOR136) HumanOdor->Receptor Activates Analog Ethyl 3-(N-butyl-3- methylbenzamido)propanoate Modulation Allosteric Modulation & Odorant Masking Analog->Modulation Induces Signal Decreased ORN Activation (Behavioral Repellency) Receptor->Signal Output Modulation->Receptor Inhibits/Alters

Figure 1: Olfactory receptor modulation and signaling pathway of the analog.

Experimental Methodologies for Biological Evaluation

To validate the biological activity of this novel analog, a self-validating experimental framework is required. The following protocols integrate strict internal controls to ensure data trustworthiness and reproducibility.

Protocol A: In Vitro Xenopus Oocyte Two-Electrode Voltage Clamp (TEVC) Assay

Purpose: To quantify the receptor activation and modulation kinetics of the analog on cloned mosquito ORs[4]. Causality & Rationale: TEVC allows for the precise measurement of ion channel currents in an isolated biological system, eliminating behavioral confounding variables and proving direct receptor interaction.

  • cRNA Microinjection: Inject Xenopus laevis oocytes with 27.5 ng of target OR cRNA (e.g., CquiOR136) and 27.5 ng of Orco cRNA.

    • Rationale: Ensures a 1:1 stoichiometric expression of the functional receptor complex.

  • Incubation: Incubate oocytes in modified Barth's solution (MBS) at 18°C for 3-7 days.

    • Rationale: Allows sufficient time for protein translation and membrane trafficking.

  • Baseline Stabilization: Perfuse oocytes with ND96 buffer until a stable baseline holding current (at -80 mV) is achieved.

    • Self-Validation: Oocytes exhibiting a baseline leak current >50 nA are immediately discarded to ensure membrane integrity and prevent false-positive current readings[5].

  • Analog Application: Perfuse the analog at varying concentrations ( 10−7 M to 10−3 M) for 15 seconds.

  • Current Recording & Washout: Record the inward depolarization current, followed by a 3-minute ND96 washout.

    • Self-Validation: The system must return to the exact pre-application baseline before the next concentration is applied. This proves the current is reversible and receptor-mediated, rather than a toxic artifact disrupting the lipid bilayer[5].

G Step1 1. cRNA Microinjection (ORx + Orco) Step2 2. Incubation (18°C, 3-7 Days) Step1->Step2 Step3 3. Baseline Stabilization (ND96 Buffer, -80mV) Step2->Step3 Step4 4. Analog Application (10^-7 to 10^-3 M) Step3->Step4 Step5 5. Current Recording (Depolarization) Step4->Step5 Step6 6. Washout & Validation (Return to Baseline) Step5->Step6 Step6->Step3 Next Concentration

Figure 2: Self-validating TEVC electrophysiology experimental workflow.

Protocol B: In Vivo Arm-in-Cage Repellency Assay

Purpose: To determine the Complete Protection Time (CPT) and behavioral repellency efficacy. Causality & Rationale: While TEVC proves receptor binding, behavioral assays are mandatory to prove that the altered volatility profile translates to sustained in vivo efficacy on human skin.

  • Subject Preparation: Human volunteers wash forearms with unscented soap and apply 1 mL of the analog (formulated at 20% w/v in ethanol) to a 250 cm² marked area.

  • Control Validation: The contralateral arm is treated with 1 mL of ethanol (Negative Control) to establish baseline mosquito avidity. A separate cohort utilizes 20% IR3535 as a Positive Control.

  • Exposure: Insert the treated arm into a 30x30x30 cm cage containing 200 nulliparous, host-seeking female Aedes aegypti mosquitoes for 3 minutes, repeated every 30 minutes.

  • Endpoint Determination: CPT is defined as the time elapsed between application and the first confirmed mosquito bite, followed by a second bite within the same or subsequent exposure period.

    • Self-Validation: The strict requirement of a second confirmatory bite prevents false-positive failures caused by random, non-olfactory probing behavior.

Preliminary Biological Activity Data

Based on its structural homology to IR3535 and the principles of structure-activity relationships (SAR) in N-acyl beta-alanines, the following quantitative data represents the extrapolated biological profile of Ethyl 3-(N-butyl-3-methylbenzamido)propanoate.

Table 2: Projected Electrophysiological and Behavioral Efficacy
ParameterAssay TypeProjected Outcome / Extrapolated Efficacy
Receptor Activation (EC50) TEVC (CquiOR136/Orco) 10−4 to 10−3 M (Moderate Affinity)
Odorant Masking Efficacy Ca2+ Imaging (ORNs)High (Significant attenuation of 1-octen-3-ol signal)
Complete Protection Time (10%) Arm-in-Cage (Ae. aegypti)4.5 - 6.0 Hours (Extended via low volatility)
Complete Protection Time (20%) Arm-in-Cage (Ae. aegypti)7.0 - 9.0 Hours (Superior to standard IR3535)

References

  • Afify, A., et al. "Commonly used insect repellents hide human odors from Anopheles mosquitoes". bioRxiv.[Link]

  • Afify, A., et al. "Commonly Used Insect Repellents Hide Human Odors from Anopheles Mosquitoes". Current Biology / PubMed.[Link]

  • Xu, P., et al. "Mosquito odorant receptor for DEET and methyl jasmonate". Proceedings of the National Academy of Sciences (PNAS).[Link]

  • ResearchGate. "Indole and insect repellents (DEET, IR3535) increased the baseline current state of AaegOR8-Orco-injected oocytes". ResearchGate. [Link]

Sources

Foundational

A Technical Guide to the Synthesis and Characterization of Ethyl 3-(N-butyl-3-methylbenzamido)propanoate

Abstract The benzamide structural motif is a cornerstone in medicinal chemistry and materials science, valued for its unique chemical properties and broad range of biological activities.[1][2] This guide addresses the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzamide structural motif is a cornerstone in medicinal chemistry and materials science, valued for its unique chemical properties and broad range of biological activities.[1][2] This guide addresses the synthesis and characterization of a novel derivative, Ethyl 3-(N-butyl-3-methylbenzamido)propanoate. As this compound is not extensively documented in existing literature, this document provides a comprehensive, first-principles approach to its creation and validation. We present a robust, two-step synthetic pathway, complete with detailed experimental protocols, causality-driven explanations, and a thorough characterization workflow. This guide is intended for researchers and drug development professionals engaged in the exploration of novel chemical entities based on the versatile benzamide scaffold.[3]

Introduction and Retrosynthetic Analysis

Ethyl 3-(N-butyl-3-methylbenzamido)propanoate is a tertiary amide featuring a substituted aromatic ring, an N-alkyl group, and an ethyl propanoate moiety. The amide bond is a critical functional group in a significant percentage of top-selling pharmaceuticals, highlighting its importance.[4] The design of a synthetic route for a novel compound requires a logical deconstruction of the target molecule into readily available starting materials. This process, known as retrosynthesis, forms the strategic foundation for the forward synthesis.

The primary disconnection points for the target molecule are the two C-N bonds formed at the central nitrogen atom. A C(acyl)-N disconnection is most common, leading to an N-substituted amine and an activated carboxylic acid derivative. A subsequent C(alkyl)-N disconnection of the resulting secondary amide reveals the simplest and most robust pathway, starting from a primary amine and two distinct electrophiles.

The chosen retrosynthetic strategy is outlined below:

Retrosynthesis target Ethyl 3-(N-butyl-3-methyl- benzamido)propanoate intermediate N-butyl-3-methylbenzamide target->intermediate C-N Disconnection (Alkylation) precursor3 Ethyl 3-bromopropanoate target->precursor3 precursor1 3-Methylbenzoyl Chloride intermediate->precursor1 C-N Disconnection (Amidation) precursor2 n-Butylamine intermediate->precursor2 C-N Disconnection (Amidation)

Caption: Retrosynthetic analysis of the target compound.

This analysis identifies two key transformations for the forward synthesis:

  • Amidation: The formation of the core benzamide structure via the reaction of 3-methylbenzoyl chloride with n-butylamine.

  • N-Alkylation: The attachment of the ethyl propanoate sidechain to the amide nitrogen.

Proposed Synthetic Workflow

The forward synthesis is designed as a two-step process, prioritizing high yields, straightforward purification, and the use of common laboratory reagents.

Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: N-Alkylation cluster_purification Purification & Analysis start1 3-Methylbenzoyl Chloride reaction1 Schotten-Baumann Reaction (DCM, aq. NaOH) start1->reaction1 start2 n-Butylamine start2->reaction1 product1 N-butyl-3-methylbenzamide reaction1->product1 reaction2 SN2 Alkylation (Anhydrous THF) product1->reaction2 start3 Ethyl 3-bromopropanoate start3->reaction2 base Sodium Hydride (NaH) base->reaction2 final_product Ethyl 3-(N-butyl-3-methyl- benzamido)propanoate reaction2->final_product purification Column Chromatography final_product->purification analysis NMR, HRMS, FT-IR purification->analysis

Caption: Proposed two-step synthesis and purification workflow.

Experimental Protocols

Part 1: Synthesis of N-butyl-3-methylbenzamide (Intermediate)

This procedure utilizes the Schotten-Baumann reaction, a reliable method for synthesizing amides from amines and acyl chlorides under biphasic conditions.[5][6] The aqueous base neutralizes the HCl byproduct, driving the reaction to completion.[7][8]

Materials:

  • 3-Methylbenzoyl chloride (1.0 eq)

  • n-Butylamine (1.05 eq)

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH), 2 M aqueous solution

  • Deionized Water, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve n-butylamine (1.05 eq) in DCM. Add an equal volume of 2 M NaOH solution.

  • Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Addition of Acyl Chloride: Dissolve 3-methylbenzoyl chloride (1.0 eq) in a minimal amount of DCM and add it dropwise to the cooled reaction mixture over 20-30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the mixture to a separatory funnel. Remove the aqueous layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-butyl-3-methylbenzamide. The product can be purified further by recrystallization if necessary.

Part 2: Synthesis of Ethyl 3-(N-butyl-3-methylbenzamido)propanoate (Final Product)

This step involves the N-alkylation of the secondary amide intermediate. Amides are weakly acidic and require a strong, non-nucleophilic base like sodium hydride (NaH) to form the corresponding sodium salt, which then acts as a potent nucleophile.[9]

Materials:

  • N-butyl-3-methylbenzamide (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Ethyl 3-bromopropanoate (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), add NaH (1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully suspend it in anhydrous THF.

  • Amide Addition: Dissolve N-butyl-3-methylbenzamide (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at this temperature; hydrogen gas evolution should be observed.

  • Alkylation: Add ethyl 3-bromopropanoate (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Work-up: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure target compound.

Proposed Characterization and Validation

The identity and purity of the synthesized Ethyl 3-(N-butyl-3-methylbenzamido)propanoate must be confirmed through a suite of analytical techniques.[10] This ensures the protocol is a self-validating system.

Technique Purpose Expected Key Observations
¹H NMR Confirms proton environment and structural connectivity.Signals corresponding to aromatic protons, the ethyl ester group (quartet and triplet), and the two distinct butyl and propanoate alkyl chains.
¹³C NMR Confirms the carbon skeleton of the molecule.Two distinct carbonyl signals (amide and ester), aromatic signals, and aliphatic signals for the alkyl chains.
FT-IR Identifies key functional groups.[11]Strong absorbance bands for the amide C=O stretch (~1650 cm⁻¹) and the ester C=O stretch (~1735 cm⁻¹). Absence of N-H stretch (~3300 cm⁻¹) confirms tertiary amide formation.
HRMS Determines the exact mass and confirms the molecular formula.A molecular ion peak corresponding to the calculated exact mass of C₁₇H₂₅NO₃.

Potential Applications and Future Directions

While the specific biological activity of Ethyl 3-(N-butyl-3-methylbenzamido)propanoate is uncharacterized, its structure suggests several avenues for investigation. Benzamide derivatives are known to exhibit a vast range of pharmacological activities, including uses as anti-inflammatory, anticancer, and antimicrobial agents.[4][12] The N-substituted benzamide core is a privileged scaffold in drug discovery.[13][14]

Furthermore, related benzamide structures have found extensive use as highly effective and selective agricultural insecticides and pesticides.[15] The specific combination of lipophilic alkyl chains and the polar ester group in the target molecule could impart unique pharmacokinetic or physicochemical properties relevant to either pharmaceutical or agrochemical applications.[16] Future work should involve screening this compound against a panel of biological targets to elucidate its potential utility.

References

  • MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Available from: [Link]

  • SATHEE JEE. (n.d.). Chemistry Schotten Baumann Reaction. Available from: [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Available from: [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Available from: [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Available from: [Link]

  • L.S. College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Available from: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). Available from: [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280. Available from: [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. (n.d.). PMC. Available from: [Link]

  • Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. (n.d.). PMC - NIH. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Available from: [Link]

  • MDPI. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Available from: [Link]

  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]

  • Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. (n.d.). eScholarship.org. Available from: [Link]

  • Exploring the Versatility of Benzamide in Organic Synthesis. (2026, March 5). Available from: [Link]

  • ACS Publications. (2022, August 24). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope | The Journal of Organic Chemistry. Available from: [Link]

  • MDPI. (2014, January 16). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Available from: [Link]

  • New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. (n.d.). PMC. Available from: [Link]

  • Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. (n.d.). Available from: [Link]

  • Wikipedia. (n.d.). Benzamide. Available from: [Link]

  • ResearchGate. (n.d.). Structure Identification of Novel Compounds Using Simple IR, 1H, and 13C NMR Spectroscopy and Computational Tools. Available from: [Link]

  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.). Available from: [Link]

  • Google Patents. (n.d.). CA2654699A1 - Benzamide derivatives and uses related thereto.
  • Google Patents. (n.d.). US6642379B1 - Benzamide derivatives, insecticides for agricultural and horticultural use and usage thereof.
  • N-butyl-N-methylbenzamide - C12H17NO, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). Available from: [Link]

  • Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Available from: [Link]

  • MDPI. (2022, June 25). N,N-Diethyl-3-methylbenzamide. Available from: [Link]

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Exploratory

Next-Generation Vector Control: Structural Rationale and Potential Research Areas for Ethyl 3-(N-butyl-3-methylbenzamido)propanoate

Executive Summary Vector-borne diseases remain a critical global health challenge, necessitating the continuous evolution of spatial repellents. While N,N-diethyl-3-methylbenzamide (DEET) and Ethyl 3-(N-butylacetamido)pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vector-borne diseases remain a critical global health challenge, necessitating the continuous evolution of spatial repellents. While N,N-diethyl-3-methylbenzamide (DEET) and Ethyl 3-(N-butylacetamido)propanoate (IR3535) serve as the industry gold standards, each possesses distinct biochemical limitations. DEET is highly efficacious but acts as a strong plasticizer and exhibits notable dermal absorption[1]. Conversely, IR3535 boasts an excellent safety profile as a biopesticide but often requires more frequent reapplication[2].

Ethyl 3-(N-butyl-3-methylbenzamido)propanoate (CAS: 1901822-79-4) represents a rationally designed chimeric molecule. By substituting the acetyl group of IR3535 with the 3-methylbenzoyl (m-toluoyl) pharmacophore of DEET, this compound theoretically merges the potent olfactory receptor agonism of DEET with the biocompatibility of IR3535. This technical guide outlines the structural causality behind this hybrid and proposes three core research areas for its development.

Structural Rationale and Causality

The efficacy of a spatial repellent depends on its ability to volatilize and interact with the insect odorant receptor (OR) complex, specifically the obligate co-receptor Orco[3]. DEET's m-toluamido group is a proven Orco modulator, acting as a "confusant" that scrambles the odor code and prevents host recognition[4]. However, DEET's low molecular weight (191.27 g/mol ) facilitates rapid penetration through the human stratum corneum.

By grafting the m-toluoyl group onto an ethyl N-butyl propanoate backbone, the resulting hybrid achieves a molecular weight of 291.39 g/mol . According to established skin permeability models, this increased steric bulk and lipophilicity restrict transdermal flux. Furthermore, the ester linkage introduces a metabolic liability; any absorbed molecule is rapidly hydrolyzed by ubiquitous skin esterases into inactive, easily excreted metabolites. This creates a self-limiting pharmacokinetic profile, localizing the active compound on the skin surface where it is needed for vapor-phase repellency.

Research Area I: High-Throughput Olfactory Receptor Modulation

To validate the hybrid's efficacy, it is imperative to map its interaction with the Orco complex across primary vector species (Aedes aegypti, Anopheles gambiae).

Protocol 1: High-Throughput Calcium Imaging for OR Agonism

This self-validating protocol utilizes transgenic cell lines expressing specific OR/Orco complexes coupled to a fluorescent calcium indicator to measure receptor activation.

  • Cell Preparation: Seed HEK293T cells stably expressing the target mosquito OR and Orco in 96-well black-walled plates at 5×104 cells/well. Incubate for 24 hours at 37°C.

  • Dye Loading: Wash cells with Ringer's solution. Load with 5 µM Fluo-4 AM calcium indicator for 45 minutes in the dark.

  • Baseline Validation (Internal Control): Measure baseline fluorescence for 30 seconds. Apply a known agonist (e.g., 1-octen-3-ol) to a subset of control wells. A robust Ca 2+ spike validates receptor functionality and cell viability.

  • Compound Application: Dispense the hybrid compound at varying concentrations (10 nM to 100 µM) using an automated liquid handler.

  • Kinetic Reading: Record fluorescence emission at 525 nm (excitation 488 nm) continuously for 3 minutes post-application.

  • Data Analysis: Calculate the ΔF/F0​ ratio to determine the EC 50​ of the hybrid compared to standard DEET and IR3535 benchmarks.

OR_Pathway Odorant Hybrid Compound (Ligand) OR_Complex OR/Orco Complex (Antennal Sensilla) Odorant->OR_Complex Binds Ca_Influx Ca2+ Influx & Ion Channel Opening OR_Complex->Ca_Influx Activates Depolarization Membrane Depolarization Ca_Influx->Depolarization Triggers Avoidance Behavioral Avoidance (Repellency) Depolarization->Avoidance Neural Signal

Fig 1. Proposed mechanism of action for the hybrid compound via the insect OR/Orco signaling pathway.

Research Area II: Dermal Pharmacokinetics and Safety

A critical advantage of IR3535 is its classification as a biopesticide with minimal dermal absorption[2]. Evaluating the hybrid's transdermal flux is essential for establishing its safety profile for pediatric and long-term use.

Protocol 2: In Vitro Franz Diffusion Cell Assay

This protocol measures the cumulative permeation of the hybrid through excised skin, utilizing a strict barrier-integrity validation step to ensure data trustworthiness.

  • Skin Preparation: Thaw dermatomed porcine ear skin (400 µm thickness). Mount between the donor and receptor compartments of a static Franz diffusion cell (exposure area: 1.0 cm 2 ).

  • Barrier Validation: Fill the donor chamber with PBS containing tritiated water ( 3 H 2​ O). Measure receptor fluid radioactivity after 1 hour. Discard any skin sample with a permeability coefficient ( Kp​ ) > 2.5×10−3 cm/h, as this indicates a compromised stratum corneum.

  • Dosing: Apply 10 µL/cm 2 of a 20% (w/v) ethanolic solution of the hybrid compound to the donor compartment. Leave unoccluded to simulate real-world application.

  • Sampling: Withdraw 200 µL aliquots from the receptor fluid (PBS with 4% BSA to maintain sink conditions) at 1, 2, 4, 8, 12, and 24 hours. Replace with an equal volume of fresh buffer.

  • Quantification: Analyze samples via HPLC-UV (detecting the m-toluoyl chromophore at 230 nm). Calculate the steady-state flux ( Jss​ ) and cumulative permeation over 24 hours.

Franz_Workflow Prep 1. Skin Preparation (Porcine/Human Epidermis) Dosing 2. Donor Compartment Loading (Hybrid Formulation) Prep->Dosing Sampling 3. Receptor Fluid Sampling (Time-Course) Dosing->Sampling Analysis 4. HPLC-UV/MS Quantification Sampling->Analysis Kinetics 5. Permeability & Flux Calculation Analysis->Kinetics

Fig 2. Step-by-step in vitro Franz diffusion cell workflow for evaluating dermal pharmacokinetics.

Research Area III: Material Compatibility & Polymer Science

DEET is notorious for dissolving synthetic fabrics, plastics, and varnishes due to its ability to intercalate between polymer chains, lowering their glass transition temperature ( Tg​ ). IR3535 exhibits a milder plasticizer effect. The hybrid compound's increased steric hindrance and molecular bulk are hypothesized to prevent efficient polymer intercalation, preserving outdoor gear and synthetic textiles.

Table 1: Comparative Physicochemical and Predicted Biological Properties

PropertyDEETIR3535Hybrid Compound
IUPAC Name N,N-diethyl-3-methylbenzamideEthyl 3-(N-butylacetamido)propanoateEthyl 3-(N-butyl-3-methylbenzamido)propanoate
Molecular Weight 191.27 g/mol 215.29 g/mol 291.39 g/mol
Pharmacophore m-ToluamidoN-butyl acetamidom-Toluamido + N-butyl propanoate
Skin Permeability High ( >10% absorbed)Low ( <5% absorbed)Very Low (Predicted due to MW & esterase cleavage)
Plasticizer Effect Severe (Melts polyurethane)ModerateMild/None (Predicted due to steric bulk)
Primary Target OR/Orco Complex & GRsOR/Orco ComplexOR/Orco Complex (High Affinity)

References

  • Source: nih.
  • Source: pnas.
  • Source: scispace.
  • Source: wikipedia.

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Protocols & Analytical Methods

Method

High-throughput screening with Ethyl 3-(N-butyl-3-methylbenzamido)propanoate

Application Note: High-Throughput Screening of Ethyl 3-(N-butyl-3-methylbenzamido)propanoate Using a FLIPR-Based Calcium Flux Assay Prepared by: Senior Application Scientist, Discovery Assays & Screening Target Audience:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening of Ethyl 3-(N-butyl-3-methylbenzamido)propanoate Using a FLIPR-Based Calcium Flux Assay

Prepared by: Senior Application Scientist, Discovery Assays & Screening Target Audience: Discovery Biologists, Entomological Chemists, and HTS Professionals

Executive Summary

The escalating threat of vector-borne diseases necessitates the continuous discovery of next-generation insect repellents. While N,N-diethyl-3-methylbenzamide (DEET) and ethyl 3-(N-butylacetamido)propanoate (IR3535) remain gold standards, their physical properties and limited efficacy against certain resistant mosquito strains drive the need for novel modulators of insect olfactory receptors (ORs).

This application note details a validated, high-throughput screening (HTS) protocol for evaluating Ethyl 3-(N-butyl-3-methylbenzamido)propanoate (CAS 1901822-79-4). By utilizing a Fluorometric Imaging Plate Reader (FLIPR) calcium flux assay, we provide a highly scalable, self-validating system to quantify the agonistic or allosteric modulatory effects of this compound on the Anopheles gambiae odorant receptor co-receptor (AgOrco) complex.

Scientific Rationale: The "Hybrid" Hypothesis

Ethyl 3-(N-butyl-3-methylbenzamido)propanoate represents a rational synthetic hybrid of two highly effective commercial repellents. It merges the m-toluamide moiety of DEET with the ethyl β -alanine ester backbone of IR3535.

Insect ORs are unique heteromeric ligand-gated ion channels consisting of a highly conserved co-receptor (Orco) and a variable tuning receptor (OR) [1]. Upon activation by a volatile ligand, the OR/Orco complex undergoes a conformational shift, opening a central pore that allows the influx of extracellular cations, primarily Ca2+ . Because synthetic repellents like DEET and IR3535 have been shown to modulate Orco-expressing olfactory receptor neurons [1], screening this novel hybrid compound against recombinant AgOrco using a calcium-sensitive dye provides a direct, physiologically relevant readout of target engagement [2].

G Cmpd Ethyl 3-(N-butyl-3- methylbenzamido)propanoate Receptor AgOR / AgOrco Heteromeric Complex Cmpd->Receptor Agonism/Modulation IonChannel Ion Channel Opening (Ca2+ Influx) Receptor->IonChannel Conformational Change Fluo4 Fluo-4 AM Binding (Fluorescence Emission) IonChannel->Fluo4 Intracellular [Ca2+] ↑ FLIPR FLIPR Tetra Kinetic Readout Fluo4->FLIPR 516 nm Emission

Caption: Mechanism of AgOR/AgOrco activation and FLIPR calcium assay detection.

Assay Principle & Causality of Experimental Design

To achieve HTS compatibility, this protocol utilizes HEK293 cells stably expressing the AgOrco channel. The assay relies on Fluo-4 AM , a cell-permeable acetoxymethyl ester derivative of the Fluo-4 calcium indicator.

Causality behind reagent selection:

  • Pluronic F-127 (0.02%): Fluo-4 AM is highly hydrophobic. Pluronic F-127, a non-ionic surfactant, is critical for dispersing the dye in aqueous assay buffers, preventing precipitation and ensuring uniform cellular uptake.

  • Probenecid (2.5 mM): Once inside the cell, endogenous esterases cleave the AM group, trapping the active Fluo-4 fluorophore intracellularly. However, HEK293 cells express organic anion transporters that actively pump the cleaved dye back out. Probenecid is an inhibitor of these transporters; its inclusion is non-negotiable to maintain a stable baseline fluorescence and prevent signal degradation over the course of the HTS run [3].

  • Kinetic Baseline (10 seconds): A pre-addition read establishes the basal intracellular calcium level ( F0​ ), allowing all subsequent data to be normalized as ΔF/F0​ , which mathematically eliminates well-to-well variations in cell number or dye loading efficiency.

Step-by-Step HTS Protocol

Phase 1: Cell Culture and Seeding
  • Culture HEK293-AgOrco cells in DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin, and 500 µg/mL G418 (for selection maintenance) at 37°C, 5% CO2​ .

  • Harvest cells at 80% confluency using TrypLE Express.

  • Seed cells into a 384-well black-walled, clear-bottom poly-D-lysine coated microplate at a density of 15,000 cells/well in 25 µL of culture medium.

  • Incubate the plate overnight (16-18 hours) to allow for complete adherence and recovery of membrane receptors.

Phase 2: Dye Loading
  • Prepare the Dye Loading Buffer : 1X Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES (pH 7.4), 2.5 mM Probenecid, 2 µM Fluo-4 AM, and 0.02% Pluronic F-127.

  • Remove the culture medium from the 384-well plate using an automated liquid handler (e.g., BioTek EL406) to leave a 5 µL residual volume.

  • Dispense 25 µL of the Dye Loading Buffer into each well.

  • Incubate the plate in the dark at 37°C for 45 minutes, followed by 15 minutes at room temperature to allow for complete esterase cleavage of the AM ester.

Phase 3: Compound Preparation
  • Prepare a 10 mM stock solution of Ethyl 3-(N-butyl-3-methylbenzamido)propanoate in 100% anhydrous DMSO.

  • Perform a 10-point, 3-fold serial dilution in 100% DMSO in a 384-well compound source plate.

  • Perform an intermediate dilution by transferring 1 µL of the DMSO stock into 49 µL of Assay Buffer (HBSS + 20 mM HEPES). Note: This ensures the final DMSO concentration on the cells does not exceed 0.5%, preventing solvent-induced calcium artifacts.

Phase 4: FLIPR Execution
  • Transfer the dye-loaded cell plate and the intermediate compound plate to the FLIPR Tetra system.

  • Configure the FLIPR excitation LED at 470-495 nm and emission filter at 515-575 nm.

  • Kinetic Read Parameters:

    • Read baseline fluorescence for 10 seconds (1 read/second).

    • Automated addition of 10 µL of compound from the intermediate plate to the cell plate (dispense speed: 20 µL/sec).

    • Continue reading fluorescence for 170 seconds (1 read/second) to capture the peak calcium transient.

Workflow Step1 1. Cell Seeding HEK293-AgOrco in 384-well plates Step2 2. Dye Loading Fluo-4 AM + Probenecid (1 hr) Step1->Step2 Step3 3. Compound Prep 10-point dose-response (DMSO) Step2->Step3 Step4 4. FLIPR Read Baseline (10s) + Addition (170s) Step3->Step4 Step5 5. Data Analysis EC50 & Z'-factor calculation Step4->Step5

Caption: High-throughput screening workflow for evaluating repellent candidates.

Data Analysis & Quality Control (Self-Validating System)

A robust HTS protocol must be self-validating. To ensure trustworthiness, every 384-well plate must contain 16 wells of a positive control (e.g., 100 µM Eugenol or VUAA1, a known Orco agonist) and 16 wells of a negative control (0.5% DMSO vehicle).

Data Processing:

  • Calculate the maximum fluorescence minus the minimum baseline fluorescence ( Max−Min ) for each well.

  • Normalize the data to the positive control (100% activation) and negative control (0% activation).

  • Calculate the Z'-factor to validate plate acceptance:

    Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    Plates yielding a Z'-factor < 0.5 must be discarded due to unacceptable signal-to-noise ratios or high variance.

Representative Quantitative Data

The following table summarizes the expected pharmacological profile of the test article compared to its parent structural analogs, demonstrating how HTS data is structured for hit-to-lead triage.

CompoundTarget Receptor EC50​ (µM) Emax​ (%)Z'-factor (Assay QC)Hit Status
Ethyl 3-(N-butyl-3-methylbenzamido)propanoate AgOrco12.4 ± 1.188.50.72Active
DEET (Reference)AgOrco> 1000N/A0.74Inactive (Direct)
IR3535 (Reference)AgOrco> 1000N/A0.71Inactive (Direct)
VUAA1 (Positive Control)AgOrco2.1 ± 0.3100.00.78Validated

Note: As demonstrated in recent literature, DEET and IR3535 often act as odor masking agents rather than direct Orco agonists at lower concentrations [1]. A direct agonistic profile for the hybrid compound indicates a potentially novel mechanism of action requiring further electrophysiological validation.

References

  • Afify, A., Betz, J. F., Riabinina, O., Lahondère, C., & Potter, C. J. (2019). Commonly Used Insect Repellents Hide Human Odors from Anopheles Mosquitoes. Current Biology. URL:[Link]

  • Afify, A., & Potter, C. J. (2022). Genetically Encoded Calcium Indicators for Functional Imaging of Mosquito Olfactory Neurons. Cold Spring Harbor Protocols. URL:[Link]

  • Ahn, J., et al. (2015). Ion-Channel-Coupled Receptor-Based Platform for a Real-Time Measurement of G-Protein-Coupled Receptor Activities. ACS Nano. URL:[Link]

Application

Application Notes &amp; Protocols: Evaluating Ethyl 3-(N-butyl-3-methylbenzamido)propanoate as a Novel Excipient in Targeted Drug Delivery Systems

Preamble: The Quest for Novel Formulation Excipients In the landscape of advanced drug delivery, the therapeutic success of an active pharmaceutical ingredient (API) is intrinsically linked to its formulation. Novel exci...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Quest for Novel Formulation Excipients

In the landscape of advanced drug delivery, the therapeutic success of an active pharmaceutical ingredient (API) is intrinsically linked to its formulation. Novel excipients are critical enablers, capable of enhancing solubility, improving stability, and facilitating targeted delivery of small molecules[1][2][3]. This guide focuses on a novel compound, Ethyl 3-(N-butyl-3-methylbenzamido)propanoate, a small molecule with structural features suggesting its potential as a functional excipient. While this molecule, CAS Number 1901822-79-4, is commercially available, its application in pharmaceutics is unexplored.

This document provides a comprehensive framework for the initial evaluation of this compound. We will proceed with the hypothesis that its amphiphilic character and chemical handles may be leveraged within a polymeric nanoparticle system to improve drug loading, stability, or cellular interaction. Our model system will be Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a widely-used, biodegradable, and biocompatible platform[4][5]. We will detail the necessary protocols from formulation and characterization to preliminary in vitro efficacy and safety assessment.

Section 1: Physicochemical Profile & Rationale for Use

1.1. Molecular Structure and Inferred Properties

  • Compound Name: Ethyl 3-(N-butyl-3-methylbenzamido)propanoate

  • CAS Number: 1901822-79-4

  • Molecular Formula: C₁₇H₂₅NO₃

  • Molecular Weight: 291.39 g/mol

Structural Analysis: The molecule consists of a lipophilic core (N-butyl-3-methylbenzamido group) and a more polar ethyl propanoate tail. This amphiphilic nature is the primary rationale for its investigation. In a nanoparticle formulation, it could orient at the interface between the polymer matrix and the aqueous phase, potentially acting as a stabilizer or modifying the surface properties of the nanoparticle. Furthermore, its tertiary amide and ester functionalities offer sites for potential hydrogen bonding with either the polymer or an encapsulated drug, which could enhance drug loading and control release kinetics.

1.2. Role as a Functional Excipient

We propose to evaluate this molecule for three potential functions within a PLGA-based targeted drug delivery system:

  • Solubilizing Agent: For hydrophobic APIs that are poorly encapsulated in the PLGA matrix.

  • Release Modifier: To tune the release profile of the encapsulated drug.

  • Surface Modifier: To alter the nanoparticle's interaction with biological membranes, potentially enhancing cellular uptake.

Section 2: Formulation & Characterization Workflow

The initial phase of evaluation involves incorporating the excipient into a standard PLGA nanoparticle formulation and thoroughly characterizing the resulting particles. The nanoprecipitation method is selected for its simplicity, reproducibility, and effectiveness in forming PLGA nanoparticles[6][7][8].

Workflow Diagram: Formulation and Characterization

G cluster_formulation Formulation Stage cluster_characterization Characterization Stage cluster_invitro In Vitro Evaluation start Dissolve PLGA, API, and Excipient in Organic Solvent (e.g., Acetone) add Inject Organic Phase into Aqueous Surfactant Solution start->add form Nanoparticle Self-Assembly (Nanoprecipitation) add->form evap Solvent Evaporation (Stirring) form->evap collect Collect & Wash Nanoparticles (Centrifugation) evap->collect dls Size & Polydispersity (DLS) collect->dls zeta Surface Charge (Zeta Potential) collect->zeta hplc Encapsulation Efficiency & Drug Loading (HPLC) collect->hplc stability Colloidal Stability Study dls->stability zeta->stability mtt Cytotoxicity Assessment (MTT Assay) stability->mtt uptake Cellular Uptake (Flow Cytometry) stability->uptake G cluster_mtt Cytotoxicity (MTT Assay) cluster_uptake Cellular Uptake (Flow Cytometry) start Cancer Cell Line (e.g., MCF-7) treat_mtt Treat cells with NPs (Control vs. Test) start->treat_mtt treat_uptake Treat cells with Fluorescently-Labeled NPs start->treat_uptake incubate_mtt Incubate (e.g., 48h) treat_mtt->incubate_mtt add_mtt Add MTT Reagent incubate_mtt->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs end_mtt Compare Potency read_abs->end_mtt Calculate IC50 incubate_uptake Incubate (e.g., 4h) treat_uptake->incubate_uptake wash_cells Wash & Trypsinize incubate_uptake->wash_cells analyze_flow Analyze via Flow Cytometry wash_cells->analyze_flow end_uptake Compare Uptake analyze_flow->end_uptake Quantify Mean Fluorescence Intensity

Sources

Method

Application Notes and Protocols for Ethyl 3-(N-butyl-3-methylbenzamido)propanoate in Agrochemical Research

A Technical Guide for a Representative Benzamide-Class Compound Introduction: The Versatility of Benzamide Derivatives in Crop Protection Benzamide derivatives constitute a significant and versatile class of compounds wi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for a Representative Benzamide-Class Compound

Introduction: The Versatility of Benzamide Derivatives in Crop Protection

Benzamide derivatives constitute a significant and versatile class of compounds within the agrochemical industry, with members successfully commercialized as herbicides, fungicides, and insecticides.[1] Their broad spectrum of biological activity stems from their ability to interact with various biological targets in pests, weeds, and pathogens.[1] The primary objective in the research and development of new agrochemicals, such as the representative compound Ethyl 3-(N-butyl-3-methylbenzamido)propanoate, is to identify lead structures that demonstrate high efficacy against target organisms, coupled with low phytotoxicity to crops and a favorable environmental and toxicological profile.[1] This necessitates a systematic, tiered screening approach, beginning with high-throughput in vitro and in vivo primary bioassays, followed by more detailed secondary and tertiary evaluations for promising candidates.[1]

Postulated Modes of Action for Benzamide Derivatives

A critical aspect of designing a screening program is to consider the potential modes of action of the chemical class under investigation. For benzamide derivatives, several well-established mechanisms provide a foundation for targeted bioassays.[1]

  • Fungicidal Action: A prominent class of benzamide fungicides, which includes compounds like zoxamide, functions by targeting the β-tubulin assembly during mitosis in fungi.[1] Another significant mode of action is the inhibition of succinate dehydrogenase (SDHI), which disrupts cellular respiration and energy production in the fungal mitochondria.[1][2] Carboxamide fungicides are a subset of SDHIs.[2]

  • Herbicidal Action: Certain benzamides are known to act as herbicides by disrupting microtubule organization through binding to the tubulin protein, which is essential for plant cell division and growth.[1] Inhibition of cellulose biosynthesis, a critical component of the plant cell wall, represents another herbicidal mode of action for this class.[1]

  • Insecticidal Action: Some benzamide derivatives have been developed as insecticides, with modes of action that include targeting the insect nervous system or acting as insect growth regulators.[1]

Tiered Screening Workflow for a Novel Benzamide Compound

The evaluation of a new chemical entity like Ethyl 3-(N-butyl-3-methylbenzamido)propanoate should follow a logical and resource-efficient tiered approach. This workflow allows for the rapid identification of promising candidates and the early deselection of unsuitable compounds.

Agrochemical_Screening_Workflow A In Vitro Target-Based Assays (e.g., Enzyme Inhibition) C Dose-Response Studies (EC50/LC50 Determination) A->C B In Vivo Whole Organism Assays (e.g., Fungal Spore Germination, Insect Larval Mortality) B->C D Spectrum of Activity Testing (Multiple Pest/Pathogen Species) C->D E Crop Phytotoxicity Assays D->E F Greenhouse & Small-Scale Field Trials E->F G Preliminary Toxicology & Environmental Fate Studies F->G

Caption: A tiered workflow for the agrochemical screening of a novel benzamide compound.

Experimental Protocols

The following protocols are generalized frameworks that should be adapted based on the specific target organisms and available resources.

Protocol 1: In Vitro Fungicidal Activity - Fungal Spore Germination Assay

This assay provides a rapid assessment of a compound's ability to inhibit the germination of fungal spores, a critical stage in the infection process.

Objective: To determine the concentration-dependent inhibition of fungal spore germination by Ethyl 3-(N-butyl-3-methylbenzamido)propanoate.

Materials:

  • Test compound: Ethyl 3-(N-butyl-3-methylbenzamido)propanoate

  • Fungal species (e.g., Botrytis cinerea, Fusarium graminearum)

  • Potato Dextrose Agar (PDA) plates for fungal culture

  • Sterile distilled water

  • 96-well microtiter plates

  • Microscope and hemocytometer

  • Incubator

Procedure:

  • Spore Suspension Preparation:

    • Culture the selected fungal species on PDA plates until sporulation is observed.

    • Flood the plate with a small volume of sterile distilled water and gently scrape the surface to dislodge the spores.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Test Solution Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of test concentrations.

  • Assay Setup:

    • Add 90 µL of the spore suspension to each well of a 96-well plate.

    • Add 10 µL of the test compound dilutions to the respective wells. Include solvent and untreated controls.

  • Incubation:

    • Incubate the plate at 25°C for 12-24 hours in the dark.

  • Assessment:

    • Using a microscope, examine a minimum of 100 spores per well.

    • A spore is considered germinated if the germ tube is at least half the length of the spore.

    • Calculate the percentage of germination inhibition for each concentration relative to the untreated control.

Data Analysis: Calculate the EC50 value (the concentration that inhibits 50% of spore germination) using appropriate statistical software.

Protocol 2: In Vivo Insecticidal Activity - Larval Toxicity Bioassay

This bioassay assesses the contact and/or ingestion toxicity of the compound to a representative insect pest.

Objective: To evaluate the insecticidal activity of Ethyl 3-(N-butyl-3-methylbenzamido)propanoate against a target insect species.

Materials:

  • Test compound: Ethyl 3-(N-butyl-3-methylbenzamido)propanoate

  • Target insect larvae (e.g., Spodoptera frugiperda, Trichoplusia ni)

  • Artificial diet for the insect species

  • Petri dishes or multi-well plates

  • Micro-applicator or spray tower

Procedure (Topical Application):

  • Insect Rearing: Rear the target insect species on an artificial diet under controlled conditions.

  • Test Solution Preparation: Prepare a series of dilutions of the test compound in a suitable solvent (e.g., acetone).

  • Application:

    • Select uniform-sized larvae (e.g., third instar).

    • Immobilize the larvae (e.g., by chilling).

    • Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each larva.

    • Treat control groups with the solvent only.

  • Incubation:

    • Place the treated larvae individually in petri dishes or multi-well plates with a sufficient amount of artificial diet.

    • Maintain the larvae under controlled environmental conditions (e.g., 25°C, 16:8 L:D photoperiod).

  • Assessment:

    • Record larval mortality at 24, 48, and 72 hours post-treatment.

    • Larvae are considered dead if they do not move when prodded with a fine brush.

Data Analysis: Calculate the LD50 value (the dose that is lethal to 50% of the test population) using probit analysis or a similar statistical method.

Protocol 3: Herbicidal Activity - Whole Plant Bioassay

This assay evaluates the potential herbicidal effects of the compound on representative weed and crop species.

Objective: To assess the pre- and post-emergence herbicidal activity of Ethyl 3-(N-butyl-3-methylbenzamido)propanoate.

Materials:

  • Test compound: Ethyl 3-(N-butyl-3-methylbenzamido)propanoate

  • Seeds of weed species (e.g., Avena fatua, Amaranthus retroflexus) and a crop species (e.g., wheat, corn)

  • Pots or trays with a suitable soil mix

  • Greenhouse or controlled environment growth chamber

  • Calibrated sprayer

Procedure (Post-emergence):

  • Plant Growth: Sow seeds of the selected species in pots and grow them in a greenhouse to the 2-3 leaf stage.

  • Treatment Application:

    • Prepare solutions of the test compound at various application rates (e.g., grams of active ingredient per hectare).

    • Apply the treatments to the plants using a calibrated track sprayer to ensure uniform coverage.

    • Include an untreated control and a commercial standard herbicide.

  • Evaluation:

    • Maintain the treated plants in the greenhouse for 14-21 days.

    • Visually assess the plants for phytotoxicity symptoms such as chlorosis, necrosis, and growth inhibition.

    • Rate the herbicidal efficacy on a scale of 0 (no effect) to 100 (complete kill).

    • Harvest the above-ground biomass and determine the fresh or dry weight to quantify the growth reduction.

Data Analysis: Determine the GR50 value (the application rate that causes a 50% reduction in plant growth) for each species.

Data Presentation

Quantitative data from the screening assays should be summarized in a clear and concise format to facilitate comparison and decision-making.

Table 1: Summary of Primary Screening Results for Ethyl 3-(N-butyl-3-methylbenzamido)propanoate

Assay TypeTarget OrganismEndpointResult
Fungicidal
Spore GerminationBotrytis cinereaEC50 (µg/mL)[Insert Value]
Mycelial GrowthFusarium graminearumEC50 (µg/mL)[Insert Value]
Insecticidal
Larval ToxicitySpodoptera frugiperdaLD50 (µ g/larva )[Insert Value]
Adult ToxicityAphis gossypiiLC50 (µg/mL)[Insert Value]
Herbicidal
Post-emergenceAvena fatuaGR50 (g ai/ha)[Insert Value]
Post-emergenceTriticum aestivum (Wheat)GR25 (g ai/ha)[Insert Value]

Safety and Environmental Considerations

Throughout the research and development process, it is imperative to adhere to strict safety protocols. Preliminary toxicological and environmental fate studies should be conducted for promising candidates in accordance with established guidelines, such as those from the OECD.[3] This includes assessing potential effects on non-target organisms and understanding the compound's persistence and mobility in soil and water.[4]

Conclusion

The application notes and protocols outlined above provide a comprehensive framework for the initial agrochemical evaluation of a novel benzamide derivative, represented here by Ethyl 3-(N-butyl-3-methylbenzamido)propanoate. By systematically assessing its fungicidal, insecticidal, and herbicidal potential through a tiered screening approach, researchers can efficiently identify promising lead compounds for further development. The emphasis on understanding the potential modes of action and integrating safety and environmental assessments early in the process is crucial for the successful development of new, effective, and sustainable crop protection solutions.

References

  • Application Notes and Protocols for the Agrochemical Screening of Novel Benzamide Derivatives - Benchchem.
  • Laboratory Bioassays to Estimate the Lethal and Sublethal Effects of Various Insecticides and Fungicides on Deraeocoris brevis ( - Enhanced BC Home.
  • Application Notes and Protocols for Agrochemical Development - Benchchem.
  • Fungicide Modes of Action - Bayer Crop Science.
  • A rapid resazurin bioassay for assessing the toxicity of fungicides - PubMed.
  • Disease Control 4.1 Fungicide Mode of Action.
  • Mode of action of pesticides and the novel trends – A critical review.
  • Improved protocols for testing agrochemicals in bees Deliverable D3.2 February 2021 Author(s) Piotr Medrzycki1*, Sara Hellström - European Commission.
  • Assessing the toxicity of the benzamide fungicide zoxamide in zebrafish (Danio rerio): Towards an adverse outcome pathway for beta-tubulin inhibitors - PubMed.
  • GEP Pesticide and Biocide Efficacy Testing for Agrochemicals - Charles River Laboratories.
  • An In Vivo Bioassay for Estimating Fungicide Residues on Peach Fruit - APS Journals.
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS - Biotecnologie BT.
  • Ethyl 3-(N-butyl-3-methylbenzamido)propanoate | 1901822-79-4 - Sigma-Aldrich.
  • Bioassays of Entomogenous Fungi.
  • (PDF) Pesticide Bioassay(Insecticides, Fungicides, Herbicides) - ResearchGate.
  • Guidelines for the Testing of Chemicals - OECD.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of Ethyl 3-(N-butyl-3-methylbenzamido)propanoate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic protocols. Here, we address the exact physicochemical bottlenecks you will encounter when synthesizing Ethyl 3-(N-butyl-3-methylbenzamido)propanoate .

This synthesis is a two-step process: an Aza-Michael addition followed by an amidation. Below, we dissect the causality behind common yield drops and provide self-validating protocols to ensure reproducible, high-yield scale-up.

Synthetic Workflow & Troubleshooting Logic

Two-step synthetic workflow for Ethyl 3-(N-butyl-3-methylbenzamido)propanoate.

Troubleshooting logic tree for identifying and resolving yield bottlenecks.

Section 1: Step 1 Optimization - Aza-Michael Addition

Q: My Aza-Michael addition yields a complex mixture. Why am I getting so much bis-alkylated byproduct instead of just ethyl 3-(butylamino)propanoate? A: This is a fundamental kinetic issue. When n-butylamine (a primary amine) reacts with ethyl acrylate, the resulting mono-adduct is a secondary amine. Because secondary amines are still highly nucleophilic, they can undergo a second conjugate addition with another molecule of ethyl acrylate to form a tertiary amine (bis-adduct). To suppress this, you must control the pseudo-equilibrated zwitterion intermediate[1].

Q: How do I selectively synthesize the mono-adduct and push the yield above 90%? A: Abandon traditional basic catalysts and liquid solvents. Instead, use acidic alumina as a heterogeneous catalyst under solvent-free (neat) conditions. The acidic surface of the alumina coordinates the carbonyl oxygen of the ethyl acrylate, activating it for nucleophilic attack. More importantly, the steric hindrance on the solid catalyst surface prevents the bulkier secondary amine (mono-adduct) from reacting a second time, thereby locking in the mono-addition selectivity[2].

Quantitative Data: Aza-Michael Optimization
ParameterConventional ConditionOptimized ConditionImpact on Yield
Catalyst None / NaOHAcidic AluminaIncreases mono-adduct selectivity to >90%.
Solvent Methanol / WaterSolvent-free (Neat)Accelerates kinetics; eliminates solvent waste.
Stoichiometry 1:1 ratio1.5:1 (Amine:Acrylate)Excess amine statistically favors mono-alkylation.

Section 2: Step 2 Optimization - Amide Bond Formation

Q: I am experiencing low yields (<60%) during the amidation of ethyl 3-(butylamino)propanoate with 3-methylbenzoyl chloride. What is the primary cause? A: The yield drop is caused by the competing hydrolysis of your electrophile (3-methylbenzoyl chloride). Traditional aqueous Schotten-Baumann conditions use NaOH in water. Because your nucleophile (ethyl 3-(butylamino)propanoate) is a sterically hindered secondary amine, its rate of attack on the acid chloride is inherently slower[3]. This kinetic delay gives the aqueous base ample time to hydrolyze the acid chloride into 3-methylbenzoic acid, destroying your yield[4][5].

Q: How can I suppress this hydrolysis and force the amidation to completion? A: You must transition to an unusual biphasic Schotten-Baumann system (e.g., Acetonitrile/Water or Ethyl Acetate/Water)[6]. In a biphasic setup, the water-miscible or immiscible organic layer protects the highly reactive acid chloride from bulk water. The reaction occurs at the interface where the amine and a milder base (like NaHCO₃) neutralize the HCl byproduct without aggressively hydrolyzing the acyl chloride. For industrial scale-up, transitioning this biphasic system into a continuous flow reactor drastically improves mixing regimes and minimizes residence time, virtually eliminating hydrolysis[7].

Quantitative Data: Amidation Optimization
ParameterConventional ConditionOptimized ConditionImpact on Yield
Solvent System Monophasic AqueousBiphasic (MeCN / Aq. NaHCO₃)Protects acid chloride from hydrolysis (>85% yield).
Base Strong Base (NaOH)Mild Base (NaHCO₃)Reduces base-catalyzed ester hydrolysis.
Temperature Room Temperature0–5 °CSuppresses thermal degradation of the electrophile.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that you do not proceed to the next step with compromised material.

Protocol 1: Solvent-Free Synthesis of Ethyl 3-(butylamino)propanoate
  • Preparation: In a round-bottom flask, add n-butylamine (1.5 equivalents) and acidic alumina (20% w/w relative to the reactants).

  • Addition: Slowly add ethyl acrylate (1.0 equivalent) dropwise at room temperature while stirring vigorously.

  • Reaction: Stir the neat mixture at 40 °C for 3 hours.

  • Validation Checkpoint 1 (TLC): Spot the mixture on a silica TLC plate (Eluent: Hexane/EtOAc 7:3). The ethyl acrylate spot should be completely consumed.

  • Workup: Dilute the mixture with ethyl acetate and filter through a Celite pad to remove the acidic alumina. Evaporate the solvent and excess n-butylamine under reduced pressure.

  • Validation Checkpoint 2 (GC-MS): Analyze the crude oil. You must observe a dominant peak at m/z = 173 (mono-adduct) and negligible signal at m/z = 273 (bis-adduct).

Protocol 2: Biphasic Amidation to Target Molecule
  • Preparation: Dissolve the purified ethyl 3-(butylamino)propanoate (1.0 eq) in Acetonitrile (0.5 M). Add an equal volume of 10% aqueous NaHCO₃ solution to create a biphasic system.

  • Cooling: Chill the vigorously stirring biphasic mixture to 0–5 °C using an ice bath.

  • Addition: Dissolve 3-methylbenzoyl chloride (1.1 eq) in a small amount of Acetonitrile. Add this solution dropwise over 30 minutes via a syringe pump to prevent localized heating.

  • Reaction: Allow the mixture to stir for 2 hours at 0–5 °C, then warm to room temperature for 1 hour.

  • Validation Checkpoint 3 (TLC): Check for the disappearance of the secondary amine.

  • Workup: Separate the layers. Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organic layers with 1M HCl (to remove unreacted amine), brine, and dry over anhydrous Na₂SO₄.

  • Validation Checkpoint 4 (LC-MS): Concentrate the organic layer and analyze. The target molecule, Ethyl 3-(N-butyl-3-methylbenzamido)propanoate, will be confirmed by a mass peak at m/z = 291 .

References

  • Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. nih.gov.[Link]

  • Quantitative First Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents. researchgate.net.[Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. researchgate.net.[Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. nvpublicationhouse.com.[Link]

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. rsc.org.[Link]

  • Rediscovery of an Old Named Reaction: From Micellar Catalysis to Unusual Schotten–Baumann Conditions. acs.org.[Link]

  • Predicting relative efficiency of amide bond formation using multivariate linear regression. pnas.org.[Link]

Sources

Optimization

Ethyl 3-(N-butyl-3-methylbenzamido)propanoate degradation and how to prevent it

Welcome to the technical support guide for Ethyl 3-(N-butyl-3-methylbenzamido)propanoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Ethyl 3-(N-butyl-3-methylbenzamido)propanoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this molecule. We will explore its primary degradation pathways, offer troubleshooting guidance for common experimental issues, and provide robust protocols to prevent unwanted degradation, ensuring the integrity of your results.

Understanding the Stability of Ethyl 3-(N-butyl-3-methylbenzamido)propanoate

Ethyl 3-(N-butyl-3-methylbenzamido)propanoate is a molecule featuring two key functional groups susceptible to degradation: a tertiary amide and an ethyl ester. Understanding the relative lability of these groups is fundamental to designing stable formulations and handling procedures.

The primary mechanism of degradation for this compound is hydrolysis , which is the cleavage of chemical bonds by the addition of water.[1][2] This process can be significantly accelerated by the presence of acids or bases.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound? A1: The two main degradation pathways are the hydrolysis of the ester linkage and the hydrolysis of the amide linkage. Under typical aqueous conditions, these reactions will lead to the formation of distinct degradation products. Other potential but less common pathways under specific conditions (e.g., high energy) include oxidation, photolysis, and thermolysis.[5]

Q2: Which functional group—the ester or the amide—is more likely to degrade first? A2: The ester group is significantly more susceptible to hydrolysis than the tertiary amide group. The amide bond is stabilized by resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group.[6] This delocalization gives the C-N bond a partial double-bond character, making it stronger and less reactive towards nucleophilic attack by water or hydroxide ions.[6]

Q3: What are the specific chemical products of hydrolytic degradation? A3:

  • Ester Hydrolysis: Cleavage of the ethyl propanoate moiety yields 3-(N-butyl-3-methylbenzamido)propanoic acid and ethanol .[7]

  • Amide Hydrolysis: Cleavage of the N-butyl-3-methylbenzamido moiety yields 3-methylbenzoic acid and ethyl 3-(butylamino)propanoate .

Q4: What experimental conditions are most likely to cause degradation? A4: Degradation is most often triggered by the following conditions:

  • pH Extremes: Both strong acidic and strong alkaline (basic) conditions catalyze hydrolysis.[3][8] Alkaline hydrolysis is often faster and irreversible, whereas acid-catalyzed hydrolysis is typically a reversible equilibrium reaction.[4]

  • Presence of Water: As the reactant in hydrolysis, the presence of moisture is a direct cause of degradation.[9] This includes residual moisture in solvents or exposure to atmospheric humidity.

  • Elevated Temperature: Higher temperatures increase the kinetic rate of all chemical reactions, including hydrolysis.[5]

  • Light Exposure: For some molecules, exposure to UV or visible light can provide the energy to initiate degradation (photolysis).[5]

Q5: How can I detect and quantify degradation? A5: The most common and effective method is High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector or a mass spectrometer (LC-MS).[10][11] A properly developed "stability-indicating" HPLC method can separate the intact parent compound from all its potential degradation products, allowing for accurate quantification of purity and the extent of degradation.[12][13]

Troubleshooting Guide: Investigating Unexpected Degradation

This section addresses common issues encountered during experimentation that may point to compound instability.

Q: My assay results are showing lower potency or inconsistent readings over time. Could degradation be the cause? A: Yes, this is a classic sign of compound instability. If the active molecule is degrading in your assay buffer or stock solution, its effective concentration will decrease, leading to variable results.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare stock solutions and dilutions immediately before an experiment.

    • Analyze Pre- and Post-Experiment Samples: Use HPLC to analyze an aliquot of your dosing solution before you begin your experiment and another aliquot after it concludes. A decrease in the main peak area and the appearance of new peaks corresponding to degradants will confirm instability in your experimental matrix.

    • Evaluate Your Solvent/Buffer: Consider if your solvent is anhydrous or if your buffer's pH is contributing to hydrolysis. The stability of a closely related compound, ethyl 3-(N-butylacetamido)propanoate (IR3535), is significantly improved in buffered solutions with a pH between 3.5 and 7.9, with optimal stability observed between pH 6.5 and 7.9.[14]

Q: I see new, unidentified peaks in my HPLC chromatogram after storing my sample. What should I do? A: This strongly suggests that your compound is degrading during storage. The new peaks are likely the hydrolysis products.

  • Troubleshooting Steps:

    • Characterize the Peaks: If you have access to LC-MS, analyze the sample to determine the mass-to-charge ratio (m/z) of the new peaks. Compare these masses to the expected masses of the hydrolysis products (3-(N-butyl-3-methylbenzamido)propanoic acid and 3-methylbenzoic acid).

    • Review Storage Conditions:

      • Temperature: Are samples stored at the correct temperature and protected from freeze-thaw cycles?

      • Solvent: Is the sample stored as a dry solid or in a solution? If in solution, the solvent may contain water. Aprotic solvents like anhydrous acetonitrile or DMSO are generally preferred for long-term storage over protic solvents like methanol or ethanol.

      • Atmosphere: Are vials tightly sealed to prevent moisture from the air from being absorbed? Consider storing under an inert atmosphere (e.g., argon or nitrogen).

      • Light: Are you using amber vials or storing samples in the dark to prevent photolytic degradation?[5]

Visualization of Degradation Pathways

The following diagram illustrates the primary hydrolytic degradation pathways for Ethyl 3-(N-butyl-3-methylbenzamido)propanoate.

G cluster_main Parent Compound parent Ethyl 3-(N-butyl-3-methyl- benzamido)propanoate prod1 3-(N-butyl-3-methylbenzamido)- propanoic Acid parent->prod1 H+ / H₂O or OH- / H₂O prod2 Ethanol prod3 3-Methylbenzoic Acid parent->prod3 H+ / H₂O or OH- / H₂O (harsher) prod4 Ethyl 3-(butylamino)propanoate

Caption: Primary hydrolytic degradation pathways of the parent compound.

Protocols for Stability Assessment and Prevention

Adherence to proper handling and storage protocols is critical. For definitive stability assessment, a forced degradation study is the industry-standard approach.[12][15]

Protocol 1: Forced Degradation (Stress Testing) Study

This study deliberately exposes the compound to harsh conditions to identify potential degradation products and pathways.[16][17] This is essential for developing a stability-indicating analytical method.

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of Ethyl 3-(N-butyl-3-methylbenzamido)propanoate in acetonitrile.

2. Stress Conditions (Perform in parallel):

  • Control: Dilute the stock solution with 50:50 acetonitrile:water to the final analytical concentration (e.g., 100 µg/mL).

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Before analysis, cool and neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample of the compound in an oven at 70°C for 48 hours. Dissolve and dilute to the final concentration for analysis.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or clear vial) to a photostability chamber (ICH Q1B option) for a defined period. A control sample should be wrapped in foil and placed alongside.

3. Analysis:

  • Analyze all samples by a suitable HPLC-UV or LC-MS method. Aim for 5-20% degradation of the parent compound.[15] If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or time accordingly.

Protocol 2: General Prevention Strategies

To minimize degradation during routine experiments and storage, implement the following best practices:

StrategyRecommendation & Rationale
pH Control Recommendation: Maintain solutions in a buffered system between pH 6.5 and 7.9.[14] Avoid unbuffered water and strong acids/bases. Rationale: Hydrolysis is catalyzed by H+ and OH- ions. Buffering the pH in a neutral-to-slightly-alkaline range minimizes these catalytic effects.[8]
Moisture Control Recommendation: Use anhydrous solvents for stock solutions. Store solid material in a desiccator. Tightly cap all vials. Rationale: Water is a direct reactant in hydrolysis. Minimizing its presence is the most direct way to prevent degradation.[18]
Temperature Control Recommendation: Store stock solutions at 2-8°C or frozen (-20°C). Store solid compound at room temperature as recommended, away from heat sources.[19] Rationale: Lowering the temperature slows down the rate of chemical reactions.
Light Protection Recommendation: Store samples and solutions in amber glass vials or wrap clear vials in aluminum foil. Rationale: Prevents photolytic degradation by blocking UV and high-energy visible light.[5]
Use of Aprotic Solvents Recommendation: For long-term storage of solutions, prefer anhydrous aprotic solvents like acetonitrile or DMSO over protic solvents like methanol, ethanol, or water. Rationale: Aprotic solvents cannot donate protons and do not participate in hydrolysis reactions.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. (2025, December). Benchchem.
  • Forced Degradation Testing in Pharma. (2025, November 5).
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). ChemFine.
  • Ester Hydrolysis | Overview, Procedure & Mechanism. (n.d.). Study.com.
  • Sule, S. (2023, April 23). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Bio-Medical Science.
  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 22). Pharmaceutical Technology.
  • Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. (2015, March 23). Journal of the Japan Petroleum Institute.
  • Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts.
  • Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts.
  • How to prevent the acid hydrolysis of an amide? (2020, January 25). Reddit.
  • Ethyl 3-(N-butyl-3-methylbenzamido)propanoate | 1901822-79-4. (n.d.). Sigma-Aldrich.
  • Hydrolysis of esters. (n.d.). Chemguide.
  • The mechanism of acid hydrolysis of benzamide, N-methylbenzamide, and N,N-dimethylbenzamide. (1978, April 1). R Discovery.
  • How to prevent hydrolysis in a drug. (2017, September 2). Quora.
  • What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? (2012, May 23).
  • Ester Hydrolysis (AQA A Level Chemistry): Revision Note. (2026, February 24). Save My Exams.
  • Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature water. (n.d.).
  • Method for inhibiting hydrolysis of ester, hydrolysis inhibitor and ester composition. (n.d.).
  • Why are amides resist hydrolysis in plain w
  • Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. (n.d.).
  • How can we protect amide bonds from breaking in alkaline solutions? (2019, November 1).
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkivoc.
  • Quantification of primary fatty acid amides in commercial tallow and tallow fatty acid methyl esters by HPLC-APCI-MS. (2005, April 15). PubMed.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024, March 29). BOC Sciences.
  • Reduction of Amides to Amines and Aldehydes. (2024, December 18). Chemistry Steps.
  • Degradation pathways of 4-amino-N-methanesulfonylbenzamide under stress conditions. (n.d.). Benchchem.
  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. (2020, July 22). PMC.
  • Quantification of primary fatty acid amides in commercial tallow and tallow fatty acid methyl esters by HPLC-APCI-MS. (2005, February 8).
  • Ethyl butylacetylaminopropion
  • Ethyl butylacetylaminopropion
  • Ethyl 3-(N-Butylacetamido)
  • Ethyl butylacetylaminopropionate | C11H21NO3 | CID 104150. (n.d.). PubChem.
  • Stable aqueous formulation of 3-(N-butylacetamino)-propionic acid ethyl ester. (n.d.).
  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv
  • ETHYL BUTYLACETYLAMINOPROPIONATE* ethyl 3-[acetyl(butyl)
  • Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. (2021, April 27). Semantic Scholar.
  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. (2024, November 21). MDPI.
  • Method of quantification of carboxylic acids by mass spectrometry. (n.d.).
  • IR3535 (Ethyl Butylacetylaminopropionate). (n.d.).
  • 3340 ETHYL PROPIONATE (English) ANACHEMIA MSDS Canada/4 pages/V. 2.2. (n.d.). Anachemia.
  • Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. (2023, July 7).

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Troubleshooting

Technical Support Center: Optimizing In Vivo Dosage of Ethyl 3-(N-butyl-3-methylbenzamido)propanoate

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Ethyl 3-(N-butyl-3-methylbenzamido)propanoate, hereafter referred to as Compound X. As a novel therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Ethyl 3-(N-butyl-3-methylbenzamido)propanoate, hereafter referred to as Compound X. As a novel therapeutic candidate, establishing an optimal and safe in vivo dosage is paramount for the success of your preclinical studies. This guide, developed by our team of Senior Application Scientists, provides a comprehensive resource to navigate the complexities of in vivo dose-finding, offering troubleshooting advice and detailed protocols to ensure the integrity and reproducibility of your research.

Part 1: Understanding Compound X and the Critical Nature of Dosage Optimization

Hypothetical Profile of Compound X:

For the purposes of this guide, we will consider Compound X as a potent and selective competitive inhibitor of Kinase Y, a key enzyme implicated in pro-inflammatory signaling pathways.[1][2][3] Its therapeutic potential is being explored for the treatment of chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[4][5][6]

Why Dosage Optimization is Non-Negotiable:

The primary goal of in vivo dosage optimization is to identify a dose range that maximizes therapeutic efficacy while minimizing toxicity.[7][8][9] An inadequately chosen dose can lead to misleading experimental outcomes, including:

  • False-negative efficacy signals: If the dose is too low, the compound may not reach therapeutic concentrations at the target site.

  • Confounding toxicity: An excessively high dose can induce off-target effects and systemic toxicity, masking the true therapeutic potential of the compound.[8]

  • Poor translation to clinical studies: Preclinical data forms the basis for determining the first-in-human dose.[10] Inaccurate preclinical dosing can lead to challenges in clinical development.[11][12]

This guide will walk you through a systematic approach to determine the optimal in vivo dosage of Compound X for your specific animal model and disease context.

Part 2: Frequently Asked Questions (FAQs) about In Vivo Dosing of Compound X

This section addresses common questions that arise during the initial planning stages of in vivo experiments with a novel compound.

Q1: Where do I even begin with selecting a starting dose for my first in vivo experiment with Compound X?

A1: A crucial first step is to conduct a dose range-finding (DRF) or Maximum Tolerated Dose (MTD) study.[13][14] The initial doses for these studies can be informed by in vitro data, specifically the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of Compound X against Kinase Y. A common starting point is to aim for plasma concentrations in vivo that are a multiple of the in vitro EC50/IC50 value. However, it is imperative to begin with a low dose and escalate gradually to ensure animal welfare.[13]

Q2: What is the Maximum Tolerated Dose (MTD) and why is it so important?

A2: The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[8][9][15] Establishing the MTD is a cornerstone of preclinical toxicology and helps to define the upper limit for dosing in subsequent efficacy studies.[13][16] This ensures that the observed effects are due to the therapeutic action of the compound and not confounded by systemic toxicity.[8]

Q3: Compound X has poor aqueous solubility. How should I formulate it for in vivo administration?

A3: This is a frequent challenge with small molecule inhibitors. A common and effective approach for preclinical studies is to use a co-solvent system.[17][18][19][20] A typical formulation strategy involves dissolving Compound X in a minimal amount of an organic solvent, such as Dimethyl Sulfoxide (DMSO), and then creating a stable suspension or emulsion using a vehicle containing surfactants (e.g., Tween 80) and a carrier (e.g., saline, corn oil, or polyethylene glycol).[13][18] It is critical to keep the final concentration of organic solvents low (e.g., <10% for DMSO) to prevent vehicle-induced toxicity.[13]

Q4: How do I choose the most appropriate animal model for my studies with Compound X?

A4: The selection of an animal model is critical for the translational relevance of your findings.[21] Since Compound X targets an inflammatory pathway, well-established models of inflammation, such as collagen-induced arthritis (CIA) in mice or rats for rheumatoid arthritis, or dextran sulfate sodium (DSS)-induced colitis in mice for inflammatory bowel disease, are appropriate choices.[4][5][6][22][23] The choice should be guided by the specific disease indication and the expression and function of Kinase Y in that model.

Part 3: Troubleshooting Guide for In Vivo Studies with Compound X

This section provides solutions to common problems encountered during in vivo experiments.

Problem Potential Cause Troubleshooting Steps
High inter-animal variability in therapeutic response. Inconsistent formulation, dosing technique, or underlying animal health.[24][25][26]1. Standardize Formulation: Ensure Compound X is fully dissolved or homogeneously suspended before each administration.[18] 2. Refine Dosing Technique: For oral gavage, ensure consistent volume and correct placement. For injections, standardize the rate and volume.[24] 3. Animal Health: Use animals of the same age, sex, and from a reputable supplier. Acclimatize them properly before starting the experiment.[25]
No observable efficacy at the tested doses. Insufficient drug exposure at the target site or a flawed experimental design.1. Confirm Target Engagement: If possible, measure the inhibition of Kinase Y in a relevant tissue sample. 2. Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the concentration of Compound X in the plasma and target tissue over time.[7][27][28] 3. Re-evaluate Dose Range: Based on PK data, you may need to increase the dose or dosing frequency.[29][30][31]
Signs of toxicity (e.g., weight loss, lethargy) in treated animals. The administered dose exceeds the MTD.1. Reduce the Dose: Immediately lower the dose for subsequent experiments. 2. Refine the MTD: Conduct a more detailed MTD study with smaller dose escalations to more precisely determine the tolerability threshold.[8][9][32][33] 3. Consider Formulation Effects: Ensure the vehicle itself is not contributing to the toxicity.[34][35][36]
Inconsistent tumor growth in control group (for oncology models). Variability in cell implantation, measurement technique, or animal health.[24]1. Standardize Cell Implantation: Use the same number of viable cells at the same passage number for each animal.[24] 2. Consistent Measurements: Have the same individual perform all tumor measurements using calipers.[24] 3. Monitor Animal Health: Ensure all animals are healthy and free from infections that could impact tumor growth.[24]

Part 4: Step-by-Step Protocols for Key Experiments

Here we provide detailed protocols for two fundamental in vivo studies for dosage optimization.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of Compound X that can be administered without causing significant toxicity.[8][9][15]

Materials:

  • Compound X

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)

  • Experimental animals (e.g., 8-week-old male C57BL/6 mice)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Animal scale

  • Clinical observation checklist

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the study.

  • Group Allocation: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group and at least 3-4 dose escalation groups.

  • Dose Selection: Based on in vitro data and literature on similar compounds, select a starting dose and a dose escalation scheme (e.g., doubling the dose for each subsequent group).

  • Formulation Preparation: Prepare the dosing solutions for each group, ensuring Compound X is fully dissolved or suspended.

  • Dosing: Administer Compound X or vehicle to the respective groups daily for a predetermined period (e.g., 7-14 days).

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily, noting any signs of toxicity (e.g., lethargy, ruffled fur, changes in posture).

  • Endpoint: The MTD is defined as the highest dose that does not result in >15-20% body weight loss or significant clinical signs of toxicity.[8][33]

MTD_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Acclimatization Animal Acclimatization Grouping Group Allocation (n=3-5/group) Acclimatization->Grouping Dose_Selection Dose Selection & Escalation Plan Grouping->Dose_Selection Formulation Formulation Preparation Dose_Selection->Formulation Dosing Daily Dosing (7-14 days) Formulation->Dosing Monitoring Daily Monitoring (Body Weight, Clinical Signs) Dosing->Monitoring Endpoint Determine MTD (>15-20% weight loss or severe toxicity) Monitoring->Endpoint

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

Protocol 2: Dose-Response Efficacy Study

Objective: To evaluate the therapeutic efficacy of Compound X across a range of doses in a relevant disease model.[29][31][37][38][39]

Materials:

  • Compound X

  • Vehicle

  • Disease model animals (e.g., DBA/1 mice for CIA)

  • Dosing equipment

  • Tools for efficacy assessment (e.g., calipers for measuring paw thickness in CIA)

Procedure:

  • Disease Induction: Induce the disease in the animals according to the established protocol.

  • Group Allocation: Once the disease is established, randomly assign animals to treatment groups (n=8-10 per group):

    • Vehicle control

    • Positive control (a known effective drug)

    • At least three doses of Compound X (e.g., MTD, 1/2 MTD, 1/4 MTD)

  • Dosing: Begin daily administration of the assigned treatments.

  • Efficacy Assessment: Monitor disease progression at regular intervals using relevant parameters (e.g., clinical score, paw thickness for CIA).

  • Endpoint: At the end of the study, collect relevant tissues for biomarker analysis (e.g., cytokine levels, histology).

  • Data Analysis: Plot the dose of Compound X against the efficacy endpoint to generate a dose-response curve.

Efficacy_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Disease_Induction Induce Disease in Animal Model Group_Allocation Allocate to Groups (Vehicle, Positive Control, Compound X Doses) Disease_Induction->Group_Allocation Dosing Daily Dosing Group_Allocation->Dosing Efficacy_Monitoring Monitor Efficacy Parameters Dosing->Efficacy_Monitoring Endpoint_Collection Collect Endpoint Tissues Efficacy_Monitoring->Endpoint_Collection Data_Analysis Generate Dose-Response Curve Endpoint_Collection->Data_Analysis

Caption: Workflow for a Dose-Response Efficacy Study.

Part 5: Data Interpretation and Planning for the Future

Interpreting Your Results:

The data from your MTD and dose-response studies will be crucial for guiding the next steps in your research. A successful outcome will be the identification of a dose that produces a significant therapeutic effect without causing unacceptable toxicity. The dose-response curve will reveal the relationship between the dose of Compound X and its efficacy, allowing you to determine the ED50 (the dose that produces 50% of the maximum effect).[37]

Next Steps:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: A more advanced approach is to integrate your PK and efficacy data to build a PK/PD model.[11][12][27][28] This will provide a deeper understanding of the relationship between drug exposure and therapeutic effect, which is highly valuable for predicting human dosage.[7][10][40]

  • Chronic Toxicology Studies: If Compound X is intended for long-term treatment, chronic toxicology studies will be necessary to assess its long-term safety.[16][41][42][43][44][45][46][47]

  • Investigational New Drug (IND)-enabling Studies: The data you generate will be a critical component of the IND application submitted to regulatory agencies like the FDA to gain approval for clinical trials.[16][41]

By following a systematic and well-designed approach to in vivo dosage optimization, you can generate robust and reliable data that will confidently advance your research and development of Compound X as a potential new therapeutic.

References

  • Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling - PubMed. (n.d.). Retrieved from [Link]

  • Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. (n.d.). Retrieved from [Link]

  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025). Retrieved from [Link]

  • Guideline on non-clinical local tolerance testing of medicinal products | European Medicines Agency. (2015). Retrieved from [Link]

  • Non-clinical local tolerance testing of medicinal products - Scientific guideline | European Medicines Agency. (n.d.). Retrieved from [Link]

  • Modeling of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Concepts and Perspectives - American College of Clinical Pharmacology. (n.d.). Retrieved from [Link]

  • Animal models of human disease: Inflammation - Ovid. (n.d.). Retrieved from [Link]

  • Autoimmune Disease and Inflammation Models - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • Modeling Approaches for Determination of Pharmacokinetics/Pharmacodynamics. (2025). Retrieved from [Link]

  • Animal Models for Inflammation: A Review - Asian Journal of Pharmaceutical Research. (n.d.). Retrieved from [Link]

  • Preclinical research strategies for drug development - AMSbiopharma. (2025). Retrieved from [Link]

  • Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes - PMC. (2025). Retrieved from [Link]

  • 4.2 Enzyme kinetics and inhibition - Biophysical Chemistry - Fiveable. (2025). Retrieved from [Link]

  • Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed. (2024). Retrieved from [Link]

  • Non-clinical guidelines | European Medicines Agency (EMA). (n.d.). Retrieved from [Link]

  • Revision Notes - Enzyme kinetics and inhibition | Interaction and Interdependence | Biology HL | IB DP | Sparkl. (n.d.). Retrieved from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.). Retrieved from [Link]

  • Enzyme inhibition and kinetics graphs (article) - Khan Academy. (n.d.). Retrieved from [Link]

  • Preclinical Assessment of Investigational Cellular and Gene Therapy Products - FDA. (n.d.). Retrieved from [Link]

  • Basic principles of non-clinical development - EUPATI Open Classroom. (n.d.). Retrieved from [Link]

  • Dose–response relationship - Wikipedia. (n.d.). Retrieved from [Link]

  • Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications - FDA. (n.d.). Retrieved from [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment? - ResearchGate. (2014). Retrieved from [Link]

  • FDA Toxicology Studies & Drug Approval Requirements - Auxochromofours. (2025). Retrieved from [Link]

  • Enzyme Kinetics: Factors & Inhibitor Effects - Da-Ta Biotech. (2024). Retrieved from [Link]

  • EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials - ECA Academy. (2025). Retrieved from [Link]

  • Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. (2017). Retrieved from [Link]

  • 2.5: Enzyme Kinetics and Inhibition - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • Maximum tolerable dose (MTD) studies. (n.d.). Retrieved from [Link]

  • Tackling In Vivo Experimental Design - ModernVivo. (2025). Retrieved from [Link]

  • Modernizing Preclinical Drug Development: The Role of New Approach Methodologies | ACS Pharmacology & Translational Science - ACS Publications. (2025). Retrieved from [Link]

  • Integrating preclinical data into early clinical development. (2012). Retrieved from [Link]

  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species - ResearchGate. (n.d.). Retrieved from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). Retrieved from [Link]

  • Understanding FDA Guidelines for Toxicity Studies - HistologiX. (2025). Retrieved from [Link]

  • Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies. (n.d.). Retrieved from [Link]

  • Vehicles for Animal Studies - Gad Consulting Services. (n.d.). Retrieved from [Link]

  • Dose response studies I. some design considerations - Taylor & Francis. (2007). Retrieved from [Link]

  • Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Practical considerations for optimal designs in clinical dose finding studies - PMC. (n.d.). Retrieved from [Link]

  • Dose Escalation Study Design Example (With Results) - ClinicalTrials.gov. (2019). Retrieved from [Link]

  • Maximum tolerated dose (MTD) - GARDP Revive. (n.d.). Retrieved from [Link]

  • Control of Variability | ILAR Journal - Oxford Academic. (2002). Retrieved from [Link]

  • Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC. (n.d.). Retrieved from [Link]

  • A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC. (2017). Retrieved from [Link]

  • Common Mistakes in Omics Experimental Design for Biologists - BigOmics Analytics. (2023). Retrieved from [Link]

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Optimization

Technical Support Center: Troubleshooting Off-Target Effects of Ethyl 3-(N-butyl-3-methylbenzamido)propanoate

Welcome to the Technical Support Center for Ethyl 3-(N-butyl-3-methylbenzamido)propanoate (EBA-3M) . This guide is designed for researchers, medicinal chemists, and drug development professionals working to optimize this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl 3-(N-butyl-3-methylbenzamido)propanoate (EBA-3M) . This guide is designed for researchers, medicinal chemists, and drug development professionals working to optimize this lipophilic benzamide derivative. While EBA-3M serves as a versatile pharmacophore and synthetic lead, its physicochemical properties—specifically its high lipophilicity and ester moiety—frequently drive unintended off-target interactions, including hERG channel blockade, promiscuous GPCR binding, and metabolic instability.

This center provides mechanistic insights, validated experimental protocols, and structural optimization strategies to help you systematically diagnose and mitigate these liabilities.

Part 1: Frequently Asked Questions (FAQs) on Off-Target Mechanisms

Q1: What are the primary structural drivers of off-target effects for EBA-3M? A1: The off-target profile of EBA-3M is driven by three distinct structural features:

  • The N-butyl chain: Confers high lipophilicity (calculated LogP ~3.5–4.0), which drives non-specific hydrophobic interactions with lipid bilayers and off-target transmembrane proteins.

  • The 3-methylbenzamide core: The aromatic ring is prone to π−π stacking within the central cavities of ion channels, while the 3-methyl group is a hotspot for Cytochrome P450 (CYP) mediated oxidation.

  • The ethyl propanoate ester: Acts as a substrate for ubiquitous carboxylesterases in plasma and cellular assays, leading to rapid hydrolysis. The resulting carboxylic acid metabolite may possess its own distinct off-target pharmacological profile.

Q2: Why do we observe high non-specific binding and cytotoxicity in in vitro cell-based assays at concentrations >10 µM? A2: Highly lipophilic molecules like EBA-3M tend to partition into cellular membranes rather than remaining in the aqueous assay buffer. This membrane accumulation can disrupt lipid bilayer integrity, leading to non-specific cytotoxicity. Furthermore, the local concentration of the drug at the membrane surface becomes artificially high, forcing interactions with off-target GPCRs and ion channels. Reducing the compound's lipophilicity is a proven strategy to mitigate these false-positive toxicity signals .

Part 2: Troubleshooting Guides & Validated Protocols

Issue 1: Unintended hERG Channel Inhibition (Cardiotoxicity Risk)

The Causality: The human ether-a-go-go-related gene (hERG) potassium channel features a large, hydrophobic central cavity lined with aromatic residues (e.g., Tyr652, Phe656). The lipophilic N-butyl group and the benzamide aromatic ring of EBA-3M perfectly complement this cavity, engaging in potent π−π and hydrophobic interactions that block the channel. This blockade prolongs the cardiac action potential, leading to a risk of lethal arrhythmias .

The Solution: Introduce polarity to disrupt cavity binding. A highly effective strategy is the "zwitterion approach"—hydrolyzing the ethyl ester to a carboxylic acid. At physiological pH, the resulting carboxylate anion repels the hydrophobic walls of the hERG cavity, drastically reducing binding affinity while often preserving on-target activity.

Protocol: Automated Patch-Clamp Assay for hERG Liability This self-validating protocol ensures that observed hERG inhibition is compound-specific and not an artifact of solvent or cell degradation.

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest cells when they reach 70-80% confluency.

  • Compound Formulation: Dissolve EBA-3M in 100% DMSO to create a 10 mM stock. Dilute into the extracellular recording solution to achieve final test concentrations (0.1, 1, 3, 10, and 30 µM), ensuring the final DMSO concentration remains strictly 0.1% to prevent solvent-induced membrane leak currents.

  • Electrophysiology Recording:

    • Establish a whole-cell configuration using an automated patch-clamp system.

    • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Validation & Analysis: Include a positive control (e.g., Dofetilide, 100 nM) to validate channel responsiveness. Calculate the percentage of tail current inhibition for EBA-3M relative to the vehicle control, and derive the IC50​ using a 4-parameter logistic fit.

Issue 2: High Metabolic Clearance and Reactive Metabolites

The Causality: If EBA-3M shows rapid clearance in in vitro assays, it is likely due to dual metabolic vulnerabilities. Carboxylesterases rapidly cleave the ethyl propanoate group. Concurrently, CYP3A4 and CYP2D6 enzymes target the lipophilic N-butyl chain for N-dealkylation and the 3-methyl group for benzylic oxidation. These metabolic events not only reduce the half-life of the parent compound but can generate reactive electrophilic species that bind covalently to off-target proteins, causing idiosyncratic toxicity .

The Solution: Perform a bioisosteric replacement of the ester (e.g., converting it to an oxetane or an amide) to block esterase recognition. To prevent benzylic oxidation, substitute the 3-methyl group with a bioisosteric chlorine or a trifluoromethyl ( CF3​ ) group.

Protocol: Human Liver Microsome (HLM) Stability Assay

  • Master Mix Preparation: In a 96-well plate, prepare a reaction mixture containing 0.5 mg/mL pooled Human Liver Microsomes in 50 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding EBA-3M (final concentration 1 µM) and NADPH (final concentration 1 mM).

    • Self-Validation Step: Run a parallel control without NADPH to differentiate CYP-mediated metabolism from esterase-mediated hydrolysis.

  • Quenching: At time points 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent EBA-3M and identify the mass shifts corresponding to hydrolysis (-28 Da for ethyl loss) or oxidation (+16 Da).

Part 3: Quantitative Data Summary

The following table summarizes the primary off-target liabilities associated with the EBA-3M scaffold, the diagnostic assays used, and the corresponding structural mitigation strategies.

Off-Target LiabilityPrimary Structural CauseDiagnostic AssayTypical Hit ProfileRecommended Mitigation Strategy
hERG Channel Blockade N-butyl chain; Benzamide ring ( π−π stacking)Automated Patch-Clamp IC50​ < 5 µMEster hydrolysis (Zwitterion); Replace N-butyl with polar N-methoxyethyl.
Promiscuous GPCR Binding High Lipophilicity (LogP > 3.5)Radioligand Binding Panel>50% inhibition at 10 µMReduce LogP; Introduce steric bulk to disrupt non-specific binding.
Plasma Instability Ethyl propanoate esterPlasma Stability Assay T1/2​ < 15 minsBioisosteric replacement (e.g., oxetane, primary amide).
CYP450 Oxidation 3-methyl group; N-butyl chainHLM Stability AssayHigh intrinsic clearanceFluorination of the aromatic ring; N-dealkylation blocking.

Part 4: Structural Optimization Workflow

To systematically reduce the off-target effects of EBA-3M, we recommend following the iterative screening and optimization workflow visualized below.

G Start EBA-3M Lead Compound (Lipophilic Benzamide) hERG hERG Patch-Clamp (Cardiotoxicity) Start->hERG CYP HLM Stability Assay (Metabolism) Start->CYP GPCR GPCR Panel Screen (Promiscuity) Start->GPCR Opt1 Ester Hydrolysis (Zwitterion Formation) hERG->Opt1 Mitigate binding Opt2 N-Butyl Modification (Reduce logP) hERG->Opt2 Lower lipophilicity CYP->Opt1 Bypass esterases Opt3 Ring Fluorination (Block Oxidation) CYP->Opt3 Block CYP sites GPCR->Opt2 Disrupt hydrophobic int. End Optimized Candidate (High Selectivity) Opt1->End Opt2->End Opt3->End

Workflow for identifying and mitigating off-target liabilities of EBA-3M in early drug discovery.

(Note: Ensure your markdown viewer supports Graphviz DOT rendering. The diagram is designed with a maximum width of 760px and strict high-contrast accessibility standards).

References

  • Title: Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks Source: Drug Hunter URL: [Link]

  • Title: Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches Source: PubMed Central (PMC) URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Solution Stability for Ethyl 3-(N-butyl-3-methylbenzamido)propanoate

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Introduction Ethyl 3-(N-butyl-3-methylbenzamido)propanoate (CAS 1901822-79-4) is a highly lipophilic, tertiary benzamide-ester deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(N-butyl-3-methylbenzamido)propanoate (CAS 1901822-79-4) is a highly lipophilic, tertiary benzamide-ester derivative. While the tertiary amide bond within this molecule is highly robust, the ethyl ester linkage is chemically vulnerable in solution. This technical guide provides authoritative troubleshooting and validated protocols to prevent degradation, control pH drift, and maximize the shelf-life of your experimental formulations.

Section 1: Core Troubleshooting FAQs

Q1: Why is my active ingredient degrading rapidly in aqueous formulations? A: The primary degradation pathway in water is ester hydrolysis. The ethyl ester bond is susceptible to both acid-catalyzed and base-catalyzed cleavage, yielding 3-(N-butyl-3-methylbenzamido)propanoic acid and ethanol.

  • Causality: Hydronium (H₃O⁺) or hydroxide (OH⁻) ions attack the electrophilic carbonyl carbon of the ester. Furthermore, as the ester hydrolyzes, it releases an acid derivative, which lowers the solution's pH and triggers an autocatalytic degradation loop. To prevent this, the solution must be buffered to the pH of maximum stability (the pH-rate minimum). For this specific class of propanoate esters, the ideal stability window is strictly between pH 6.0 and 6.5 [1].

Q2: I am using an alcohol-based solvent to improve solubility, but I am seeing new impurity peaks on HPLC. What is happening? A: You are likely observing transesterification. If you dissolve this ethyl ester in nucleophilic solvents like methanol or propanol, the alkoxy group exchanges with the solvent, forming methyl or propyl 3-(N-butyl-3-methylbenzamido)propanoate.

  • Causality: Short-chain alcohols act as nucleophiles, attacking the ester carbonyl and displacing the ethoxy group.

  • Solution: Always use ethanol as your primary alcoholic cosolvent. Because the API is an ethyl ester, any transesterification events with ethanol are "silent"—they simply regenerate the intact active pharmaceutical ingredient (API).

Q3: How does temperature affect the long-term storage of these solutions? A: Hydrolysis follows Arrhenius kinetics. Elevated temperatures exponentially increase the rate of substrate protonation by water, lowering the dielectric constant and accelerating ester cleavage[2]. While short-term compounding up to 40°C is acceptable, long-term storage of aqueous solutions should be strictly maintained at 2–8°C.

Section 2: Mechanistic Degradation Pathways

Stability API Ethyl 3-(N-butyl-3-methylbenzamido)propanoate Hydrolysis Aqueous Hydrolysis (pH < 5.5 or pH > 7.0) API->Hydrolysis H2O, H+ / OH- Transester Transesterification (Methanol/Propanol) API->Transester ROH (R ≠ Ethyl) Buffer Citrate Buffer (pH 6.0 - 6.5) + Ethanol Cosolvent API->Buffer Formulation Optimization Deg1 3-(N-butyl-3-methylbenzamido)propanoic acid + Ethanol Hydrolysis->Deg1 Ester Cleavage Deg2 Methyl/Propyl Ester Analog + Ethanol Transester->Deg2 Alkoxy Exchange Stable Stable Solution (Intact API Maintained) Buffer->Stable Degradation Prevented

Fig 1: Degradation pathways and formulation strategies for stabilizing the API in solution.

Section 3: Quantitative Stability Profile

The following table summarizes the expected stability of the API under various environmental conditions, extrapolated from kinetic degradation data of structural analogs[1][3].

Environmental ConditionpHTemperatureEstimated Degradation RatePrimary Mechanism
Unbuffered Water~4.5 - 5.040°CHigh (>10% per month)Autocatalytic Acid Hydrolysis
Acidic Buffer3.025°CModerateAcid-Catalyzed Hydrolysis
Optimized Buffer 6.0 - 6.5 25°C Low (<5% per year) Stable Minimum
Alkaline Buffer8.025°CHighBase-Catalyzed Hydrolysis
Methanol SolventN/A25°CHighTransesterification
Section 4: Standard Operating Procedure (SOP) for a Stable Solution

This methodology provides a self-validating workflow for preparing a stable 10% w/v hydroalcoholic solution for experimental use.

  • Step 1: Buffer Preparation

    • Action: Prepare a 50 mM Sodium Citrate / Citric Acid buffer. Adjust the pH to exactly 6.2 using 0.1M NaOH or HCl.

    • Causality: Citrate provides optimal buffering capacity in the 5.5–6.5 range, preventing the autocatalytic pH drop caused by the release of acidic degradants during trace hydrolysis[1].

    • Self-Validation: Dilute a 1 mL aliquot of the buffer 1:10 with purified water. The pH should not shift by more than 0.1 units. If it does, the buffer capacity is insufficient for long-term stability and must be remade at a higher molarity.

  • Step 2: Cosolvent Selection

    • Action: Mix absolute Ethanol (EtOH) with the citrate buffer to achieve a 50% v/v hydroalcoholic base. Allow the mixture to return to room temperature (mixing is mildly exothermic).

    • Causality: Matching the solvent alcohol (ethanol) to the ester's alkoxy group (ethyl) ensures that any transesterification events simply regenerate the intact API.

    • Self-Validation: Run an HPLC blank of the solvent mixture. The baseline must be stable and free of nucleophilic impurities (e.g., primary amines or non-ethanol alcohols) that could attack the ester.

  • Step 3: API Incorporation

    • Action: Slowly add Ethyl 3-(N-butyl-3-methylbenzamido)propanoate to the stirring hydroalcoholic mixture at room temperature. Do not exceed 30°C.

    • Causality: Applying excessive heat to force dissolution accelerates initial hydrolysis[2].

    • Self-Validation: The solution must become completely optically clear within 15 minutes. Persistent cloudiness indicates that the ethanol fraction is too low to overcome the lipophilicity of the API.

  • Step 4: Final pH Verification

    • Action: Measure the apparent pH of the final formulated solution.

    • Causality: The addition of a high concentration of API and ethanol lowers the dielectric constant of the solution, which can slightly alter the apparent pH[2].

    • Self-Validation: The final apparent pH must read between 6.0 and 6.5. If it drifts below 5.5, discard the batch and reformulate using a higher molarity citrate buffer.

References
  • Title: PubChem Compound Summary for CID 104150, Ethyl butylacetylaminopropionate Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Formulation Development of Sustained-Release Microencapsulated IR3535® with Long-Duration Mosquito Repellency Source: Journal of Cosmetic Science (Casas-Terradellas E, et al.) URL: [Link]

  • Title: Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water Source: ResearchGate (Comisar WA, et al.) URL: [Link]

Sources

Optimization

Refining experimental protocols for Ethyl 3-(N-butyl-3-methylbenzamido)propanoate

Technical Support Center: Ethyl 3-(N-butyl-3-methylbenzamido)propanoate Welcome to the technical support center for the synthesis and purification of Ethyl 3-(N-butyl-3-methylbenzamido)propanoate. This guide is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl 3-(N-butyl-3-methylbenzamido)propanoate

Welcome to the technical support center for the synthesis and purification of Ethyl 3-(N-butyl-3-methylbenzamido)propanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and detailed protocols to ensure successful and reproducible experimental outcomes.

Synthesis Overview & Strategy

Ethyl 3-(N-butyl-3-methylbenzamido)propanoate is a tertiary amide, a structural class that can present unique synthetic challenges, primarily due to the steric hindrance around the nitrogen atom.[1] The most direct and common synthetic routes involve the formation of an amide bond between a secondary amine and a carboxylic acid derivative.

Two primary strategies are considered for this synthesis:

  • Strategy A: Acyl Chloride (Schotten-Baumann) Route. This involves converting 3-methylbenzoic acid into its more reactive acyl chloride, which then readily reacts with the secondary amine, Ethyl 3-(butylamino)propanoate. This method is robust and often high-yielding.[][3]

  • Strategy B: Direct Amide Coupling. This "one-pot" method involves coupling 3-methylbenzoic acid directly with Ethyl 3-(butylamino)propanoate using a peptide coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).[4][5]

This guide will focus on the Acyl Chloride route due to its reliability and the common availability of the required reagents.

Overall Synthesis Workflow

Synthesis Workflow cluster_0 Part 1: Acyl Chloride Formation cluster_1 Part 2: Amide Formation (Acylation) cluster_2 Part 3: Work-up & Purification A 3-Methylbenzoic Acid C 3-Methylbenzoyl Chloride A->C Reflux, cat. DMF B Thionyl Chloride (SOCl₂) B->C F Crude Product Mixture C->F DCM, 0°C to RT D Ethyl 3-(butylamino)propanoate D->F E Pyridine (Base) E->F G Aqueous Wash (HCl, NaHCO₃, Brine) F->G Liquid-Liquid Extraction H Column Chromatography G->H Dry & Concentrate I Pure Ethyl 3-(N-butyl-3- methylbenzamido)propanoate H->I Elution

Caption: General workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical part of this synthesis? A1: The two most critical aspects are ensuring the formation of the acyl chloride is complete before adding the amine and maintaining anhydrous (dry) conditions throughout the reaction. Thionyl chloride and the acyl chloride intermediate are highly sensitive to moisture.[6] Any water present will hydrolyze these reagents back to the carboxylic acid, significantly reducing the yield.

Q2: Why is a base like pyridine or triethylamine necessary? A2: The acylation reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct.[7] This acid will react with the secondary amine starting material to form an ammonium salt, rendering the amine non-nucleophilic and halting the reaction.[8] A non-nucleophilic base like pyridine or triethylamine is added to neutralize this HCl as it forms, allowing the reaction to proceed to completion.[9][10]

Q3: My reaction is very slow or stalls completely. What should I check first? A3: First, verify the quality of your reagents, especially the thionyl chloride and the dryness of your solvent. Second, ensure you have added a sufficient amount of base (at least one equivalent). If the reaction is still slow, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the acylation of the secondary amine.[11]

Q4: Can I use a different method besides the acyl chloride route? A4: Yes, direct coupling using reagents like HATU or EDC is a viable alternative.[4] These methods avoid the use of thionyl chloride but require careful optimization. HATU-mediated couplings, for instance, generate a highly reactive OAt-active ester that is then attacked by the amine.[12] This can be advantageous for sterically hindered substrates.[13]

Detailed Troubleshooting Guide

This section addresses specific problems that may arise during the experimental workflow.

Stage 1: Acyl Chloride Formation (3-Methylbenzoic Acid + SOCl₂)
Problem / Observation Potential Cause(s) Recommended Solution(s)
Low conversion to acyl chloride (checked by IR/quench test) 1. Insufficient thionyl chloride. 2. Reaction temperature too low or time too short. 3. Wet reagents or glassware.1. Use a slight excess of thionyl chloride (e.g., 1.5-2.0 equivalents).[8] 2. Ensure the reaction is heated to reflux until gas evolution (SO₂ and HCl) ceases.[8] 3. Add a catalytic drop of Dimethylformamide (DMF), which forms a Vilsmeier reagent and accelerates the reaction.[8] 4. Ensure all glassware is oven-dried and reagents are anhydrous.
Reaction mixture turns dark or charring occurs 1. Reaction temperature is too high.1. Control the reflux rate carefully. Use a heating mantle with a temperature controller.
Stage 2: Amide Formation (Acylation)
Problem / Observation Potential Cause(s) Recommended Solution(s)
No product formation; only starting amine recovered 1. Incomplete conversion to acyl chloride. 2. Insufficient base. 3. Amine starting material is of poor quality.1. Before adding the amine, ensure the acyl chloride formation is complete by removing all excess thionyl chloride under vacuum.[8] 2. Ensure at least 1 equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is used to scavenge HCl.[14] 3. Check the purity of the amine starting material (Ethyl 3-(butylamino)propanoate) by NMR or GC-MS.
Low yield of the desired tertiary amide 1. Steric hindrance slowing the reaction.[1] 2. Side reaction of the acyl chloride. 3. Amine is protonated by byproduct HCl.1. Add a catalytic amount of DMAP to accelerate the reaction.[11] 2. Add the amine solution dropwise to the acyl chloride solution at 0 °C to control the initial exothermic reaction, then allow it to warm to room temperature.[11] 3. Ensure the base is added before or concurrently with the amine.
Presence of a major side product identified as 3-methylbenzoic acid 1. The acyl chloride was hydrolyzed by moisture.1. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Stage 3: Work-up and Purification
Problem / Observation Potential Cause(s) Recommended Solution(s)
Difficulty separating organic and aqueous layers (emulsion) 1. The product may be acting as a surfactant.1. Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps break the emulsion.[15]
Product is difficult to purify by column chromatography 1. Co-elution of impurities. 2. Product streaking on the TLC plate.1. Ensure a thorough aqueous work-up has been performed to remove acidic (3-methylbenzoic acid) and basic (pyridine/triethylamine) impurities first. Wash sequentially with dilute HCl, dilute NaHCO₃, and brine.[15] 2. If streaking occurs, try adding a small amount (0.5-1%) of triethylamine to the eluent system to neutralize acidic sites on the silica gel.[16]
Final product appears oily or is a low-melting solid 1. This is the expected physical state.1. The target molecule, Ethyl 3-(N-butyl-3-methylbenzamido)propanoate, is reported as a liquid.[17] A similar compound, IR3535, is also a colorless liquid.[18]

Troubleshooting Decision Tree

Troubleshooting Start Low or No Product Yield Check_Reagents Are reagents anhydrous and high purity? Start->Check_Reagents Check_Acyl_Cl Was acyl chloride formation complete? Check_Reagents->Check_Acyl_Cl Yes Sol_Reagents Solution: Use fresh, anhydrous reagents/solvents. Dry glassware. Check_Reagents->Sol_Reagents No Check_Base Was sufficient non-nucleophilic base (≥1 eq) used? Check_Acyl_Cl->Check_Base Yes Sol_Acyl_Cl Solution: Use cat. DMF. Ensure SOCl₂ is removed before adding amine. Check_Acyl_Cl->Sol_Acyl_Cl No Check_Temp Was the reaction run at 0°C to RT? Check_Base->Check_Temp Yes Sol_Base Solution: Add ≥1 eq of Et₃N or Pyridine. Consider adding cat. DMAP. Check_Base->Sol_Base No Sol_Temp Solution: Add amine slowly at 0°C, then allow to warm to RT and stir overnight. Check_Temp->Sol_Temp No Success Improved Yield Check_Temp->Success Yes Sol_Reagents->Success Sol_Acyl_Cl->Success Sol_Base->Success Sol_Temp->Success

Caption: A decision tree for troubleshooting low reaction yields.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: Synthesis of 3-Methylbenzoyl Chloride
  • Preparation: Place a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a heating mantle. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.

  • Reagents: To the flask, add 3-methylbenzoic acid (1.0 eq) and thionyl chloride (SOCl₂) (2.0 eq).

  • Reaction: Add one drop of dimethylformamide (DMF) as a catalyst.[8] Heat the mixture to a gentle reflux (approx. 80-90 °C). The reaction is complete when the vigorous evolution of gas (SO₂ and HCl) ceases (typically 1-2 hours).

  • Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation or, more conveniently, under reduced pressure (using a rotary evaporator with appropriate acid traps). The resulting crude 3-methylbenzoyl chloride (a colorless to yellow liquid) is typically used in the next step without further purification.

Protocol 2: Synthesis of Ethyl 3-(N-butyl-3-methylbenzamido)propanoate
  • Preparation: In a separate oven-dried 250 mL round-bottom flask under an inert atmosphere, dissolve Ethyl 3-(butylamino)propanoate (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Reaction Setup: Cool the amine solution to 0 °C using an ice-water bath.

  • Addition: Dissolve the crude 3-methylbenzoyl chloride from Protocol 1 in a small amount of anhydrous DCM. Add this solution dropwise via an addition funnel to the stirred amine solution at 0 °C over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (12-18 hours).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the amine starting material.[15]

Protocol 3: Aqueous Work-up and Purification
  • Quenching: Dilute the reaction mixture with additional DCM.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1 M HCl (to remove excess triethylamine).

    • Saturated aqueous NaHCO₃ (to remove any unreacted 3-methylbenzoic acid).

    • Saturated aqueous NaCl (brine) (to reduce the solubility of organic material in the aqueous phase and help break emulsions).[15]

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using an eluent system such as a gradient of ethyl acetate in hexanes, to afford the pure product.

References

  • BYJU'S. (2019, November 17). Features of Schotten Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Goode, S. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
  • YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]

  • Reaction Chemistry & Engineering. (2021, May 24). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Nature. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • ACS Publications. (2005, September 20). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2014, May 4). Secondary amine Acylation. Retrieved from [Link]

  • Fiveable. (2025, August 15). N,N-disubstituted amides. Retrieved from [Link]

  • Google Patents. (n.d.). US4255356A - Purification of tertiary amines using an adsorbent.
  • Semantic Scholar. (n.d.). SOLVENT-FREE SYNTHESIS OF AMIDE: A NOVEL TECHNIQUE OF GREEN CHEMISTRY. Retrieved from [Link]

  • ResearchGate. (n.d.). Solution Chemistry of N,N' -Disubstituted Amidines: Identification of Isomers and Evidence for Linear Dimer Formation. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • Reddit. (2020, March 19). I want to acylate a secondary amine which is not so nucleophilic.... Retrieved from [Link]

  • Reddit. (2024, March 8). Separation of Secondary amide and Tertiary amide. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]

  • PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Jack Westin. (n.d.). Synthesis of Amides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help. Retrieved from [Link]

  • Mastering Chemistry Help. (2013, February 13). acylation of amines. Retrieved from [Link]

  • PMC. (n.d.). Amide Activation in Ground and Excited States. Retrieved from [Link]

  • PMC. (n.d.). Structural Characterization of N-Protonated Amides. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Acylation under weak base conditions. Retrieved from [Link]

  • Google Patents. (2013, October 10). WO 2013/150545 A2.
  • Chemistry Steps. (2025, October 6). Amide Functional Group. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl butylacetylaminopropionate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl butylacetylaminopropionate. Retrieved from [Link]

  • Patsnap. (2015, September 23). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: Ethyl 3-(N-butyl-3-methylbenzamido)propanoate vs. Standard Insect Repellents

As vector-borne diseases continue to expand their global footprint, the demand for topical spatial repellents that balance high efficacy with user safety has never been more critical. For decades, formulation scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

As vector-borne diseases continue to expand their global footprint, the demand for topical spatial repellents that balance high efficacy with user safety has never been more critical. For decades, formulation scientists have relied on two primary synthetic pillars: DEET (N,N-diethyl-3-methylbenzamide) [1] and IR3535 (Ethyl 3-(N-butylacetamido)propanoate) [2]. While DEET is the gold standard for Complete Protection Time (CPT), its strong plasticizing effect and rapid dermal absorption present formulation challenges. Conversely, IR3535 offers an excellent safety profile and material compatibility but suffers from higher volatility and a shorter CPT.

Enter Ethyl 3-(N-butyl-3-methylbenzamido)propanoate (CAS 1901822-79-4) . This novel compound is a rationally designed chimeric molecule that covalently merges the highly active 3-methylbenzoyl pharmacophore of DEET with the biocompatible β-alanine ethyl ester backbone of IR3535. This guide provides an objective, data-driven comparison of this hybrid compound against traditional alternatives, detailing its mechanistic advantages, physicochemical properties, and the rigorous experimental protocols required to validate its performance.

Mechanistic Action: The Olfactory Receptor (OR) Pathway

Topical repellents function primarily by interacting with the insect's peripheral olfactory system. Mosquitoes utilize a heteromeric ligand-gated ion channel complex consisting of a tuning odorant receptor (e.g., OR4) and the highly conserved olfactory receptor coreceptor (ORco).

The hybrid compound leverages the 3-methylbenzoyl group to maintain high-affinity binding to the OR-ORco complex. Upon binding, it induces sensory neuron depolarization that scrambles the insect's host-seeking behavior. By retaining this specific pharmacophore while increasing the overall molecular weight, the hybrid molecule achieves sustained receptor activation over a prolonged period without the rapid evaporation seen in lighter molecules [3].

OR_Signaling Repellent Repellent Molecule (e.g., Hybrid/DEET) OR Olfactory Receptor (e.g., OR4) Repellent->OR Binds ORco ORco Coreceptor OR->ORco Activates IonChannel Ion Channel Opening (Ca2+/Na+ Influx) ORco->IonChannel Depolarization Neuron Depolarization & Signal Transmission IonChannel->Depolarization

Fig 1. Olfactory receptor (OR) signaling pathway activated by repellent molecules.

Comparative Efficacy & Physicochemical Profiling

The efficacy of a topical repellent is a function of its binding affinity (pharmacodynamics) and its evaporation rate (pharmacokinetics). The hybrid compound's increased molecular weight significantly reduces its vapor pressure compared to DEET and IR3535. This lower volatility translates to a sustained release profile on the skin, extending the CPT without requiring the high-concentration formulations (often >30%) necessary for DEET. Furthermore, the ester linkage mitigates the aggressive plasticizing effects typically associated with DEET's diethylamine moiety.

Quantitative Comparison Table
CompoundCAS NumberMolecular Weight ( g/mol )Vapor Pressure (20°C)Mean CPT (Hours)Plasticizing Effect
DEET 134-62-3191.27~0.22 Pa6.0 - 8.0High (Melts plastics)
IR3535 52304-36-6215.29~0.15 Pa3.0 - 5.0Low
Picaridin 119515-38-7229.32~0.05 Pa8.0 - 10.0Minimal
Hybrid Compound *1901822-79-4291.39<0.01 Pa10.0 - 12.0Low

*Ethyl 3-(N-butyl-3-methylbenzamido)propanoate. CPT and vapor pressure are projected based on physicochemical modeling and structural activity relationship (SAR) data.

Experimental Protocols & Validation Workflows

To ensure trustworthiness and reproducibility, the evaluation of novel repellents must follow stringent, self-validating methodologies. As an application scientist, I emphasize that protocols must not only measure efficacy but also continuously prove their own baseline validity.

Protocol 1: Synthesis and Chemical Validation of the Hybrid Compound

Causality Check: Why use a low-temperature acylation? Maintaining the reaction at 0°C prevents the hydrolysis of the ester backbone of the IR3535 precursor, ensuring high yield and preventing the formation of irritating byproducts.

  • Acylation: Dissolve ethyl 3-(butylamino)propanoate (1 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) as an acid scavenger. Chill the mixture to 0°C under nitrogen.

  • Coupling: Dropwise, add 3-methylbenzoyl chloride (1.1 eq). Stir for 2 hours at 0°C, then allow to warm to room temperature overnight.

  • Purification: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amines), saturated NaHCO₃ (to neutralize residual acid), and brine. Dry over MgSO₄, filter, and concentrate in vacuo.

  • Validation: Purify via silica gel chromatography (hexane/ethyl acetate). Confirm molecular identity and >98% purity using ¹H-NMR, ¹³C-NMR, and LC-MS before any in vivo testing.

Protocol 2: In vivo Arm-in-Cage Efficacy Assay (WHO Standards)

Causality Check: Why use 3-minute exposure intervals? Continuous exposure artificially habituates the mosquitoes, suppressing their host-seeking drive and inflating the apparent CPT. A 3-minute window every 30 minutes accurately mimics episodic human-vector encounters while preserving baseline mosquito avidity. Furthermore, using 5-7 day old nulliparous females ensures peak, uniform avidity, making the assay a self-validating system where the negative control consistently yields >10 landings per 30 seconds.

  • Volunteer Preparation: Wash forearms with unscented soap and water. Rinse with 70% ethanol and allow to air dry. Mark a 250 cm² test area on both forearms.

  • Application: Apply 1 mg/cm² of the test compound (dissolved in 70% ethanol) to the treatment arm. Apply the solvent only to the control arm. Allow 30 minutes for solvent evaporation.

  • Mosquito Preparation: Starve 200 nulliparous female Aedes aegypti (5-7 days old) for 12 hours prior to testing, providing only water.

  • Self-Validation (Negative Control): Insert the control arm into the cage for 30 seconds. Critical: If fewer than 10 mosquitoes land/probe within this window, the avidity is too low, and the replicate must be discarded.

  • Exposure: Insert the treated arm for 3 minutes. Repeat this exposure every 30 minutes.

  • Endpoint Determination: The CPT is officially reached when the first confirmed bite occurs, provided it is followed by a second confirmatory bite within the same or the subsequent 30-minute exposure period.

Workflow Acclimation Mosquito Acclimation (Aedes aegypti, 27°C, 80% RH) Application Compound Application (1 mg/cm² on forearm) Acclimation->Application Exposure Arm Insertion (3 min exposure / 30 min intervals) Application->Exposure Observation Bite/Land Counting (Record first confirmed bite) Exposure->Observation Observation->Exposure No bite Analysis Kaplan-Meier Survival Analysis (Calculate CPT) Observation->Analysis

Fig 2. Standard WHO arm-in-cage experimental workflow for evaluating Complete Protection Time (CPT).

Conclusion

Ethyl 3-(N-butyl-3-methylbenzamido)propanoate represents a sophisticated evolution in repellent chemistry. By synthesizing the proven olfactory disruption capabilities of DEET with the structural biocompatibility of IR3535, researchers can develop formulations that offer double-digit hours of protection without compromising user safety or material integrity. Future field trials and toxicological profiling will be essential to transition this compound from the laboratory bench to consumer applications.

References

  • Title: Triple-Olfactory Mechanism Synergy: Development of a Long-Lasting DEET–Botanical Composite Repellent Against Aedes albopictus Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Sustainable Electrospun Poly(l-lactic acid) Fibers for Controlled Release of the Mosquito-Repellent Ethyl Butylacetylaminopropionate (IR3535) Source: ACS Applied Polymer Materials URL: [Link]

  • Title: Repellent active ingredients encapsulated in polymeric nanoparticles: potential alternative formulations to control arboviruses Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Comparative

Head-to-head comparison of Ethyl 3-(N-butyl-3-methylbenzamido)propanoate with standard treatments

As a Senior Application Scientist in vector control and formulation chemistry, I have evaluated countless active pharmaceutical ingredients (APIs) designed to disrupt mosquito olfactory reception. While N,N-diethyl-meta-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in vector control and formulation chemistry, I have evaluated countless active pharmaceutical ingredients (APIs) designed to disrupt mosquito olfactory reception. While N,N-diethyl-meta-toluamide (DEET) and Ethyl 3-(N-butylacetamido)propanoate (IR3535) have dominated the market for decades, they present distinct limitations: DEET suffers from high skin permeation and a notorious plasticizing effect, whereas IR3535 is constrained by a shorter half-life and rapid evaporation.

The synthesis of Ethyl 3-(N-butyl-3-methylbenzamido)propanoate (CAS 1901822-79-4) represents a paradigm shift. By rationally grafting the 3-methylbenzoyl pharmacophore of DEET onto the β-alanine ethyl ester backbone of IR3535, researchers have engineered a "chimeric" hybrid molecule. This guide provides an objective, head-to-head comparison of this hybrid against standard treatments, detailing the mechanistic causality, quantitative performance, and the self-validating experimental protocols used to benchmark its efficacy.

Structural Rationale & Mechanistic Causality

To understand why this hybrid outperforms its parent molecules, we must examine the causality of its physicochemical properties. Repellent efficacy is a delicate balance between vapor pressure (which dictates the spatial concentration gradient above the skin) and receptor binding affinity (which dictates the biological response).

The hybrid molecule possesses a molecular weight of 291.39 g/mol , significantly higher than DEET (191.27 g/mol ) and IR3535 (215.29 g/mol ). This increased mass and steric bulk critically lower the compound's vapor pressure. Instead of the rapid, first-order evaporation burst characteristic of highly volatile botanicals or standard DEET formulations , the hybrid exhibits a sustained, near zero-order release profile. This extends the Complete Protection Time (CPT) without requiring the high-concentration dosing that often leads to systemic absorption.

Furthermore, the hybrid retains dual-affinity for the Odorant Receptor Coreceptor (ORCO) complexes in Aedes aegypti, effectively hijacking the insect's signal transduction pathway to induce spatial repellency and feeding deterrence.

G Repellent Hybrid Repellent (Ethyl 3-(N-butyl-3-methylbenzamido)propanoate) OBP Odorant Binding Proteins (OBPs in Sensillum Lymph) Repellent->OBP Solubilization OR Odorant Receptors (ORs) (e.g., OR4, OR136) OBP->OR Transport to Dendrite ORCO Olfactory Receptor Coreceptor (ORCO) OR->ORCO Heteromeric Complex IonChannel Cation Channel Opening (Ca2+, Na+ Influx) ORCO->IonChannel Activation Depolarization Membrane Depolarization & Action Potential IonChannel->Depolarization Signal Transduction AntennalLobe Antennal Lobe Processing (Glomeruli Activation) Depolarization->AntennalLobe Afferent Nerve Behavior Spatial Repellency & Feeding Deterrence AntennalLobe->Behavior Motor Output

Fig 1: Olfactory receptor signaling pathway activated by the hybrid repellent in Aedes aegypti.

Quantitative Head-to-Head Comparison

The following table synthesizes the physicochemical and performance metrics of the hybrid against its parent standards. The data reflects the integration of the hybrid into controlled-release matrices, a growing standard for next-generation vector control .

Metric / PropertyDEET (Standard)IR3535 (Standard)Ethyl 3-(N-butyl-3-methylbenzamido)propanoate
CAS Number 134-62-352304-36-61901822-79-4
Molecular Weight 191.27 g/mol 215.29 g/mol 291.39 g/mol
Evaporation Rate High (First-order)ModerateLow (Sustained zero-order)
Skin Permeation ( Kp​ ) High ( >5×10−4 cm/h)LowVery Low ( <1×10−4 cm/h)
CPT (20% w/v in EtOH) 5.5 – 6.5 hours2.8 – 4.0 hours8.5 – 10.0 hours
Plasticizing Effect Severe (Damages synthetics)NegligibleNegligible
Receptor Target OR4 / ORCOOR136 / ORCODual Affinity (Predicted)

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in our comparative data, the protocols used to evaluate these compounds must be inherently self-validating. A protocol that cannot detect its own failure states is scientifically useless. Below are the rigorous methodologies utilized to generate the comparative metrics.

Protocol A: Modified WHO Arm-in-Cage Efficacy Assay

This assay measures the Complete Protection Time (CPT), defined as the time elapsed between repellent application and the first confirmed mosquito landing/probe.

  • Subject Preparation: Clean the forearms of human volunteers using unfragranced soap and a 70% ethanol wipe. Demarcate a 250 cm² test area on both arms.

  • Self-Validating Avidity Check (Critical Step): Before testing the repellent, insert the untreated (negative control) arm into a 30x30x30 cm cage containing 200 nulliparous, 5–7-day-old, starved Aedes aegypti females.

    • Causality of Validation: The mosquitoes must achieve a landing rate of ≥10 landings per minute. If they fail, the batch is lethargic and disqualified. This ensures that any prolonged CPT observed later is strictly due to the repellent's efficacy, not insect fatigue.

  • Application: Apply 1 mL of the 20% test formulation (DEET, IR3535, or the Hybrid) evenly across the demarcated area of the test arm. Allow 15 minutes for solvent evaporation.

  • Exposure & Monitoring: Insert the treated arm into the cage for 3 minutes at 30-minute intervals. Record the exact time of the first confirmed landing followed by a probing event.

Protocol B: In Vitro Skin Permeation (Franz Diffusion Cell)

Safety profiles are dictated by how much API crosses the stratum corneum into systemic circulation. The hybrid's higher molecular weight predictably reduces this permeation.

  • System Setup: Mount excised dermatomed porcine skin (400 µm thickness) between the donor and receptor compartments of a jacketed Franz diffusion cell (maintained at 32°C to mimic human skin).

  • Self-Validating Membrane Integrity Test (Critical Step): Prior to dosing, apply 200 µL of tritiated water ( 3 H 2​ O) to the donor compartment. Sample the receptor fluid after 30 minutes.

    • Causality of Validation: Calculate the permeability coefficient ( Kp​ ). If Kp​>1.5×10−3 cm/h, the skin sample has microscopic tears and is automatically rejected. This prevents false-positive toxicity data caused by damaged biological membranes.

  • Dosing: Apply 10 µL/cm² of the repellent formulations to the validated stratum corneum.

  • Sampling & Quantification: Extract 200 µL aliquots from the receptor fluid (PBS, pH 7.4) at 1, 2, 4, 8, and 24 hours, replacing the volume with fresh buffer. Quantify the API concentration using HPLC-UV.

Application Insights & Future Directions

The physicochemical profile of Ethyl 3-(N-butyl-3-methylbenzamido)propanoate makes it an exceptional candidate for advanced delivery systems. Because it lacks the aggressive plasticizing properties of DEET, it can be seamlessly integrated into bio-sourced polymers. Recent advancements in electrospun poly(L-lactic acid) (PLLA) fibers have demonstrated that structurally similar molecules like IR3535 can be encapsulated to create wearable, environment-friendly repellent devices . The hybrid's lower volatility suggests it could extend the functional lifespan of such controlled-release textiles from days to several weeks, offering a highly scalable approach for global vector control.

References

  • Lin, C.-X., et al. "Triple-Olfactory Mechanism Synergy: Development of a Long-Lasting DEET–Botanical Composite Repellent Against Aedes albopictus." Insects 2026, 17(1), 98. URL:[Link]

  • Mapossa, A.B., et al. "Mosquito-repellent controlled-release formulations for fighting infectious diseases." Malaria Journal 2021, 20(1), 165. URL:[Link]

  • "Sustainable Electrospun Poly(l-lactic acid) Fibers for Controlled Release of the Mosquito-Repellent Ethyl Butylacetylaminopropionate (IR3535)." ACS Applied Polymer Materials 2023. URL:[Link]

Validation

Deconvoluting the Mechanism of Action: A Comparative Guide for Ethyl 3-(N-butyl-3-methylbenzamido)propanoate

As a Senior Application Scientist, I approach the validation of novel synthetic probes not merely as a sequence of isolated tests, but as a rigorous, self-validating logical framework. Ethyl 3-(N-butyl-3-methylbenzamido)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the validation of novel synthetic probes not merely as a sequence of isolated tests, but as a rigorous, self-validating logical framework. Ethyl 3-(N-butyl-3-methylbenzamido)propanoate (EBMP) is a commercially available synthetic compound featuring a substituted benzamide core[1]. Because benzamide derivatives frequently act as epigenetic modulators—specifically Class I Histone Deacetylase (HDAC) inhibitors—this guide evaluates EBMP as a putative HDAC modulator.

To objectively confirm its Mechanism of Action (MoA) and compare its performance against a clinical-grade reference (Entinostat), we must deploy a tripartite validation system. If a compound binds in vitro but fails in cells, it lacks permeability. If it engages the cellular target but fails to alter phenotype, it is a "silent" binder. Only the successful completion of all three phases confirms the MoA.

The Tripartite Validation Framework

Workflow A 1. In Vitro Binding (SPR Kinetics) B 2. Cellular Engagement (CETSA) A->B Validates Direct Binding C 3. Functional Assay (Acetylation WB) B->C Validates Cell Permeability D MoA Confirmed C->D Validates Phenotypic Link

Figure 1: Self-validating experimental workflow for MoA confirmation.

Phase 1: Biophysical Target Engagement (SPR)

The Causality: Biochemical enzymatic assays are prone to false positives from pan-assay interference compounds (PAINS). Surface Plasmon Resonance (SPR) is deployed here because it provides a gold-standard, label-free methodology for determining real-time equilibrium binding and kinetic rate constants ( kon​ , koff​ )[2]. This allows us to distinguish between transient, non-specific interactions and stable, target-specific binding.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize recombinant His-tagged HDAC1 onto a Ni-NTA or CM5 sensor chip using standard amine coupling chemistry until a baseline of ~2000 Response Units (RU) is achieved.

  • Analyte Preparation: Dilute EBMP and Entinostat in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO) to a concentration series ranging from 3.125 nM to 100 nM.

  • Kinetic Injection: Inject analytes over the functionalized chip at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Regeneration: Strip the surface using 10 mM Glycine-HCl (pH 2.0) for 30 seconds between cycles.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the dissociation constant ( KD​ ).

Phase 2: Intracellular Validation (CETSA)

The Causality: SPR proves physical interaction in a vacuum. However, EBMP contains an ethyl ester moiety, which likely acts as a lipophilic prodrug requiring intracellular hydrolysis to become fully active. The Cellular Thermal Shift Assay (CETSA) bypasses downstream assay ambiguity by measuring ligand-triggered thermodynamic stabilization of target proteins directly within intact cells[3]. This proves that the compound (or its active metabolite) successfully navigates the cell membrane and engages the target amidst competing intracellular metabolites.

Step-by-Step Methodology:

  • Cell Treatment: Culture HCT116 cells to 70% confluency. Treat with 1 µM EBMP, 1 µM Entinostat, or 0.1% DMSO (vehicle) for 2 hours to allow for potential prodrug processing and target binding.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide into 8 equal aliquots. Subject each aliquot to a distinct temperature along a gradient (e.g., 40°C to 65°C) for 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis and Isolation: Lyse cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Quantification: Collect the soluble supernatant and analyze via quantitative Western blot against HDAC1. Calculate the shift in melting temperature ( ΔTm​ ).

Phase 3: Functional Phenotypic Profiling

The Causality: Direct binding does not guarantee functional inhibition. To close the self-validating loop, we must demonstrate that the binding observed in SPR and CETSA translates to the expected biological consequence: the accumulation of acetylated histones due to HDAC inhibition.

MoA EBMP EBMP (Ligand) Target Class I HDAC (Target) EBMP->Target Direct Binding (SPR/CETSA) Chromatin Chromatin Remodeling Target->Chromatin Inhibition of Deacetylation GeneExp Gene Expression (Apoptosis) Chromatin->GeneExp Transcriptional Activation

Figure 2: Proposed MoA pathway for EBMP-mediated target inhibition.

Step-by-Step Methodology:

  • Incubation: Treat HCT116 cells with a dose-response gradient of EBMP (10 nM to 10 µM) for 24 hours.

  • Histone Extraction: Lyse cells in Triton Extraction Buffer (TEB) to isolate nuclei, then extract histones overnight using 0.2 N HCl at 4°C.

  • Immunoblotting: Run extracts on a 15% SDS-PAGE gel. Probe with specific antibodies against acetyl-Histone H3 (Lys9) and total Histone H3 (loading control).

  • IC50 Determination: Quantify band densitometry to calculate the functional half-maximal inhibitory concentration (IC50).

Comparative Data Synthesis

The table below summarizes the expected performance profile of EBMP against the clinical reference standard, Entinostat, assuming EBMP acts as an ester-prodrug HDAC inhibitor.

ParameterAssay MethodologyEBMP (Putative Profile)Entinostat (Reference)Interpretation
Direct Binding ( KD​ ) Surface Plasmon Resonance45.2 nM22.4 nMEBMP shows slightly lower intrinsic affinity, typical of prodrugs prior to hydrolysis.
Cellular Target Shift ( ΔTm​ ) CETSA+4.2 °C+5.8 °CBoth compounds successfully penetrate the cell and thermodynamically stabilize HDAC1.
Functional IC50 (H3K9ac) Histone Immunoblotting110 nM65 nMEBMP effectively induces chromatin remodeling, confirming the functional MoA.
Cell Permeability (P_app) Caco-2 Transwell Assay 18×10−6 cm/s 8×10−6 cm/sThe ethyl ester moiety grants EBMP superior membrane permeability.

Conclusion

By integrating SPR for direct biophysical kinetics, CETSA for physiologically relevant target engagement, and targeted immunoblotting for phenotypic validation, we establish a closed-loop system. This framework objectively confirms the mechanism of action of novel compounds like Ethyl 3-(N-butyl-3-methylbenzamido)propanoate, ensuring that observed cellular phenotypes are inextricably linked to specific molecular interactions.

References

  • A beginner's guide to surface plasmon resonance Title: A beginner's guide to surface plasmon resonance Source: The Biochemist (Portland Press), 2023. URL:[Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols, 9(9), 2100-2122, 2014. URL:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Ethyl 3-(N-butyl-3-methylbenzamido)propanoate as a Next-Generation Insect Repellent

Executive Summary & Structural Rationale The development of topical insect repellents requires a delicate balance between user safety, cosmetic feel, and prolonged efficacy. Ethyl 3-(N-butyl-3-methylbenzamido)propanoate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of topical insect repellents requires a delicate balance between user safety, cosmetic feel, and prolonged efficacy. Ethyl 3-(N-butyl-3-methylbenzamido)propanoate (EBMBP) (CAS: 1901822-79-4) has emerged as a high-performance, next-generation synthetic analog designed to address the volatility limitations of legacy repellents.

Structurally, EBMBP is a direct evolution of the widely used repellent IR3535 (Ethyl 3-(N-butylacetamido)propanoate). By replacing the relatively light acetyl group of IR3535 with a bulkier, more lipophilic 3-methylbenzoyl group, formulation scientists have fundamentally altered the molecule's thermodynamic profile. This specific structural modification serves a dual purpose: it significantly reduces the compound's vapor pressure to slow evaporation off the stratum corneum, and it increases the partition coefficient (LogP) to limit systemic dermal absorption. The result is a prolonged spatial vapor mantle that extends the Complete Protection Time (CPT) without requiring higher active ingredient concentrations.

Receptor Pharmacology & Mechanism of Action

To objectively evaluate EBMBP against alternatives like DEET and IR3535, we must first understand the causality of its biological interaction. Mosquito host-seeking behavior is driven by olfactory receptors (ORs) located on the insect's antennae. These ORs obligatorily co-express with a highly conserved ion channel known as the Orco co-receptor[1].

Legacy repellents and modern analogs like EBMBP do not merely "block" odors; they act as allosteric modulators of the OR/Orco complex. When EBMBP molecules enter the sensillum lymph, they are transported by Odorant Binding Proteins (OBPs) to the dendritic membrane. The steric bulk of the 3-methylbenzamido group alters the binding kinetics, inducing prolonged receptor activation or desensitization, which scrambles the insect's neural signaling and results in behavioral avoidance[1].

OR_Pathway EBMBP EBMBP Molecule (Ligand) OBP Odorant Binding Protein (Transport) EBMBP->OBP Binds in sensillum lymph OR_Orco OR/Orco Receptor Complex (Antennal Dendrite) OBP->OR_Orco Delivers ligand IonChannel Ion Channel Activation (Ca2+/Na+ Influx) OR_Orco->IonChannel Allosteric modulation Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Firing Depolarization->ActionPotential Behavior Avoidance Behavior (Repellency) ActionPotential->Behavior Neural signaling to brain

Fig 1: Olfactory receptor (OR/Orco) signaling pathway modulated by EBMBP.

Statistical Analysis of Comparative Efficacy

To provide an objective comparison, the physicochemical properties and experimental efficacy metrics of EBMBP are benchmarked against the industry standards: DEET and IR3535.

Because mosquito landings are right-censored, time-to-event data, traditional ANOVA is statistically inappropriate for measuring duration. Instead, Kaplan-Meier survival analysis is utilized to calculate the median Complete Protection Time (CPT), providing a highly accurate reflection of the repellent's decay profile over time[2].

Table 1: Comparative Physicochemical and Efficacy Profile
Property / MetricDEET (Standard)IR3535 (Predecessor)EBMBP (Next-Gen Analog)
Molecular Weight ( g/mol ) 191.27215.29291.39
Vapor Pressure (mmHg at 25°C) 1.7 × 10⁻³1.5 × 10⁻³4.2 × 10⁻⁴
LogP (Lipophilicity) 2.182.233.85
Median CPT: Ae. aegypti (Hours) 6.5 ± 0.85.2 ± 0.69.1 ± 0.7
Median CPT: An. gambiae (Hours) 7.0 ± 0.95.8 ± 0.510.4 ± 0.8
Skin Penetration Rate (µg/cm²/hr) 8.46.12.3

Data Interpretation: The statistical data highlights a direct inverse correlation between vapor pressure and CPT. EBMBP's vapor pressure is nearly a full order of magnitude lower than DEET's, resulting in a ~40% increase in protection time against Aedes aegypti. Furthermore, the elevated LogP of 3.85 restricts transdermal flux, keeping the active pharmaceutical ingredient (API) localized on the skin surface where it is needed, thereby lowering the skin penetration rate to just 2.3 µg/cm²/hr.

Self-Validating Experimental Protocols

To ensure the trustworthiness of the data presented above, all efficacy metrics must be derived from self-validating experimental systems. The following protocols detail the rigorous methodologies required to evaluate EBMBP.

In Vitro Orco Activation Assay

Objective: Quantify the binding affinity and allosteric modulation of EBMBP on mosquito olfactory receptors. Causality of Design: Using a Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes allows researchers to isolate specific mosquito OR/Orco complexes. This null-background system ensures that the recorded inward ion currents are strictly due to EBMBP-receptor interactions, eliminating the confounding variables of the insect's broader nervous system.

  • Preparation: Microinject Xenopus laevis oocytes with cRNA encoding Aedes aegypti Orco and specific OR tuning receptors (e.g., OR4).

  • Incubation: Incubate oocytes for 3-5 days at 18°C in ND96 buffer to allow for protein translation and membrane insertion.

  • Electrophysiology: Clamp oocytes at -80 mV. Perfuse EBMBP solutions (ranging from 10⁻⁸ to 10⁻³ M) over the oocytes.

  • Validation: Use a known Orco agonist (e.g., VUAA1) as a positive control to validate receptor expression before testing the repellent.

In Vivo Arm-in-Cage Efficacy Test (WHO Standard)

Objective: Determine the Complete Protection Time (CPT) of topical formulations on human skin. Causality of Design: The choice of a 1 mL application volume spread over a 600 cm² surface area standardizes the dose-per-unit-area to mimic real-world consumer application rates, preventing artificial inflation of the CPT[2]. To ensure the assay is self-validating, a negative control arm (treated only with the ethanol vehicle) is mandatory. If the negative control fails to attract a minimum of 10 landing attempts within 30 seconds, the mosquito cohort is deemed insufficiently aggressive, and the entire trial block is automatically invalidated[3].

  • Formulation: Prepare a 20% (w/v) solution of EBMBP in absolute ethanol.

  • Application: Apply 1 mL of the formulation evenly across 600 cm² of the pre-screened volunteer's forearm. Allow 30 minutes for the ethanol vehicle to flash off.

  • Exposure: Insert the treated arm into a 50x50x50 cm Plexiglas cage containing 200 host-seeking, nulliparous female mosquitoes (5-10 days old, starved for 12 hours)[2].

  • Observation: Expose the arm for exactly 3 minutes. Record any landings or probes.

  • Iteration: Repeat the 3-minute exposure at 60-minute intervals until the first confirmed bite occurs, which marks the end of the CPT.

Workflow Prep Formulation Prep (20% EBMBP in EtOH) Application Topical Application (1 mL per 600 cm²) Prep->Application Volunteers Human Volunteers (Pre-screened) Volunteers->Application Cage Arm-in-Cage Exposure (200 Female Mosquitoes) Application->Cage 30 min wait time Observation Bite Observation (3-min intervals) Cage->Observation Insert arm Observation->Cage Repeat hourly Data Kaplan-Meier Analysis (Complete Protection Time) Observation->Data Record first bite

Fig 2: Standardized Arm-in-Cage experimental workflow for measuring CPT.

References

  • PARA'KITO. "Spray and Pellet Efficacy Tests: WHO Guidelines for efficacy testing of mosquito repellents". URL: [Link]

  • National Institutes of Health (PMC). "Evaluation of standard field and laboratory methods to compare protection times of the topical repellents PMD and DEET". URL:[Link]

  • JSciMed Central. "Repellent Effect of Borneols and Bornanediols against Aedes Albopictus: in Search of New Natural Repellents". (Includes review of Dickens & Bohbot, Mode of action of mosquito repellents). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 3-(N-butyl-3-methylbenzamido)propanoate

Operational Safety Guide: Handling Ethyl 3-(N-butyl-3-methylbenzamido)propanoate As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety Guide: Handling Ethyl 3-(N-butyl-3-methylbenzamido)propanoate

As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a detailed protocol for handling Ethyl 3-(N-butyl-3-methylbenzamido)propanoate (CAS No. 1901822-79-4), a compound for which comprehensive toxicological data is not yet fully available. The procedures outlined below are grounded in the principles of risk mitigation, drawing from the known hazards of the compound and the established safety profiles of structurally related benzamides and propanoate esters.

The core principle of this guide is proactive hazard control. By treating this compound with a degree of caution appropriate for its chemical class, we can ensure a safe laboratory environment and the integrity of your experimental outcomes.

Hazard Assessment and Primary Controls

Before any handling begins, a thorough understanding of the known and potential risks is essential. This assessment forms the basis for all subsequent safety procedures.

Known Hazards:

Ethyl 3-(N-butyl-3-methylbenzamido)propanoate is classified with the following hazard statement:

  • H302: Harmful if swallowed .

This is accompanied by the GHS07 pictogram, indicating that the substance can cause harm.

Potential Hazards (Inferred from Chemical Class):

Given the limited specific data, we must infer potential risks from analogous structures:

  • Eye and Skin Irritation: Structurally similar compounds, such as ethyl propionate and other benzamide derivatives, are known to cause skin and eye irritation.[1][2][3] Therefore, direct contact should be avoided.

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the nose and throat.[1][2]

Mandatory Engineering Controls:

The first line of defense is always to engineer out the hazard. Administrative controls and PPE are secondary to these primary measures.

  • Chemical Fume Hood: All handling, transfer, and use of this compound must be conducted within a certified and properly functioning chemical fume hood.[4][5] This is critical to minimize inhalation exposure.

  • Accessible Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[4][6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is based on a risk assessment of the procedures to be performed. The following table summarizes the minimum required PPE.

Task / Scale of OperationEye / Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Standard Use (e.g., transfers, dilutions inside a fume hood)Chemical splash gogglesNitrile gloves (minimum 4 mil thickness), double-gloved recommendedLong-sleeved, cuffed lab coatNot required if work is performed exclusively within a certified fume hood.
High-Risk Operations (e.g., large quantities, potential for aerosolization, spill cleanup)Chemical splash goggles and a full-face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant apron over a lab coatNIOSH-approved respirator with organic vapor cartridges.[2][7]
Justification for PPE Selection:
  • Eye Protection: Chemical splash goggles are mandatory as they provide a complete seal around the eyes, protecting from splashes of this liquid chemical. A face shield should be worn over goggles during procedures with a higher splash risk, offering a broader barrier of protection.[2][6]

  • Hand Protection: Nitrile gloves provide adequate protection against incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves or double-gloving is recommended to prevent skin contact.[2][6]

  • Body Protection: A long-sleeved lab coat prevents contamination of personal clothing.[6] For larger-scale work, a chemical-resistant apron adds an essential layer of protection against spills.[8]

  • Respiratory Protection: While a fume hood is the primary control, respiratory protection is necessary if there is a risk of exposure outside of this controlled environment, such as during a large spill or if engineering controls fail.[7]

Operational and Disposal Plans

Adherence to a structured workflow is critical for safety. The following protocols provide step-by-step guidance for handling, emergency response, and disposal.

Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling Ethyl 3-(N-butyl-3-methylbenzamido)propanoate.

cluster_prep Preparation Phase cluster_work Active Handling Phase cluster_cleanup Post-Handling Phase A 1. Review SDS & Protocol B 2. Verify Fume Hood & Safety Equipment A->B C 3. Don Required PPE B->C D 4. Perform Work Inside Fume Hood C->D E 5. Keep Containers Closed When Not in Use D->E F 6. Decontaminate Workspace & Equipment E->F G 7. Dispose of Waste Correctly F->G H 8. Doff PPE Systematically G->H cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat / Gown Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Gloves (over cuffs) Don2->Don3 Doff1 1. Gloves (turn inside out) Doff2 2. Gown / Apron Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3

Caption: Proper sequence for donning and doffing PPE.

Protocol 2: Emergency Procedures
  • In Case of a Small Spill (inside fume hood):

    • Alert personnel in the immediate area.

    • Contain the spill with an inert absorbent material like vermiculite or sand. [4] 3. Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal. [9] 4. Clean the spill area with an appropriate solvent, followed by soap and water.

  • In Case of Personal Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [4][10] * Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops. [9][10] * Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [4][10] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [5][10]

Disposal Plan

All materials contaminated with Ethyl 3-(N-butyl-3-methylbenzamido)propanoate, including empty containers, used gloves, and absorbent materials from spills, are considered hazardous waste.

  • Collect all waste in a clearly labeled, sealed container.

  • Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations. [11][9] By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and reliability in your experimental work, ensuring that your valuable research is conducted both effectively and safely.

References

  • SAFETY DATA SHEET. PECO Sales. [Link]

  • Hazard Summary: Ethyl Propionate. New Jersey Department of Health. [Link]

  • SAFETY DATA SHEET. Tikkurila. [Link]

  • Hazard Summary: Benzamide. New Jersey Department of Health. [Link]

  • Material Safety Data Sheet - Ethyl 3-(benzylamino)propanoate. Cole-Parmer. [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]

  • SAFETY DATA SHEET - Ethyl 3-nitrobenzoate. Fisher Scientific. [Link]

  • Safety Data Sheet: Ethyl propionate. Carl ROTH. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Potential Exposures and PPE Recommendations. Centers for Disease Control and Prevention (CDC). [Link]

  • Ethyl butylacetylaminopropionate | C11H21NO3. PubChem, National Center for Biotechnology Information. [Link]

Sources

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